Emprumapimod hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H30ClF2N5O3 |
|---|---|
分子量 |
510.0 g/mol |
IUPAC 名称 |
N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-1-tert-butyl-5-(2,4-difluorophenoxy)indazole-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H29F2N5O3.ClH/c1-24(2,3)31-19-12-16(23(33)29-18(22(27)32)8-9-30(4)5)21(10-14(19)13-28-31)34-20-7-6-15(25)11-17(20)26;/h6-7,10-13,18H,8-9H2,1-5H3,(H2,27,32)(H,29,33);1H/t18-;/m0./s1 |
InChI 键 |
GMECXURSFLRLFD-FERBBOLQSA-N |
产品来源 |
United States |
Foundational & Exploratory
Emprumapimod Hydrochloride: A Deep Dive into its Core Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Emprumapimod hydrochloride (formerly known as ARRY-797 and PF-07265803) is a potent and selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3][4] Initially investigated for inflammatory diseases and pain, its development has also explored its potential in treating rare genetic diseases such as lamin A/C-related dilated cardiomyopathy (LMNA-DCM).[1][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective Inhibition of p38α MAPK
The primary mechanism of action of this compound is its highly selective inhibition of the p38α MAPK enzyme.[1][2][5] p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to external stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and environmental stress.[6][7] Of the four p38 isoforms (α, β, γ, and δ), p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[7][8]
By binding to the ATP-binding pocket of p38α, Emprumapimod competitively inhibits the kinase activity, preventing the phosphorylation of its downstream substrates.[8] This blockade of p38α signaling leads to the modulation of the production and activity of pro-inflammatory cytokines and other key mediators of inflammation.
Signaling Pathway
The p38 MAPK signaling pathway is a critical component of the cellular inflammatory response. Its inhibition by Emprumapimod disrupts this cascade.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.
| Parameter | Value | Cell Line / System | Reference |
| p38α MAPK Inhibition (Enzymatic Assay) | IC50 < 5 nM | Purified p38α enzyme | [5] |
| LPS-induced IL-6 Production Inhibition | IC50 = 100 pM | RPMI-8226 (Human multiple myeloma cells) | [1][2][3] |
| In Vivo Inhibition of IL-6 Expression | 91% | SCID-beige mice with RPMI-8226 xenografts (30 mg/kg, p.o.) | [1][3] |
| In Vivo Inhibition of TNF-α Expression | 95% | SCID-beige mice with RPMI-8226 xenografts (30 mg/kg, p.o.) | [1][3] |
| In Vivo Tumor Growth Inhibition | 72% | RPMI-8226 multiple myeloma xenograft model (30 mg/kg, p.o.) | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
p38α MAPK Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of Emprumapimod on the enzymatic activity of purified p38α.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100).
-
Dilute purified recombinant p38α enzyme in kinase buffer to the desired concentration.
-
Prepare a stock solution of a suitable p38 substrate (e.g., recombinant ATF2 protein).
-
Prepare a stock solution of ATP.
-
Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted p38α enzyme to each well.
-
Add the serially diluted Emprumapimod or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the p38 substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ kinase assay (which measures ADP production), a specific antibody-based ELISA, or Western blot analysis for phosphorylated ATF2.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the Emprumapimod concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
LPS-Induced IL-6 Production in RPMI-8226 Cells
This cell-based assay measures the inhibitory effect of Emprumapimod on the production of the pro-inflammatory cytokine IL-6 in a relevant human cell line.
Methodology:
-
Cell Culture and Plating:
-
Culture RPMI-8226 human multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Plate the cells in 96-well plates at a density of approximately 1 x 10⁵ cells per well and allow them to acclimate.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the diluted Emprumapimod or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce IL-6 production. Include an unstimulated control group.
-
Incubate the plates for 24 hours.
-
-
IL-6 Quantification:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of IL-6 inhibition against the logarithm of the Emprumapimod concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm.
-
In Vivo Efficacy in a Multiple Myeloma Xenograft Model
This in vivo study protocol assesses the anti-tumor and anti-inflammatory effects of Emprumapimod in a mouse model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID-beige).
-
Subcutaneously implant RPMI-8226 cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at a dose of 30 mg/kg daily.
-
Administer a vehicle control to the control group.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
-
Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, collect blood samples for cytokine analysis (IL-6, TNF-α) using ELISA.
-
Excise the tumors, weigh them, and prepare lysates for Western blot analysis to assess the phosphorylation status of p38 MAPK.
-
Calculate the percentage of tumor growth inhibition compared to the control group.
-
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK. Its mechanism of action involves the direct inhibition of p38α kinase activity, leading to the suppression of downstream signaling pathways that are critical for the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The in vitro and in vivo data robustly support this mechanism, demonstrating its potential as a therapeutic agent in diseases driven by p38α-mediated inflammation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Emprumapimod and other p38 MAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 MAPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Emprumapimod (PF-07265803) | p38 MAPK | 765914-60-1 | Invivochem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Emprumapimod Hydrochloride: A Deep Dive into its Potent and Selective Inhibition of p38α
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity and mechanism of action of emprumapimod (B10857855) hydrochloride (formerly known as ARRY-797 and PF-07265803), a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and cellular effects of this compound.
Emprumapimod has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in the context of inflammatory diseases and certain cardiovascular conditions. Its efficacy is intrinsically linked to its high affinity and selectivity for its primary target, p38α.
Core Selectivity Profile
Emprumapimod hydrochloride is a highly potent inhibitor of p38α MAPK. In enzymatic assays, it exhibits a half-maximal inhibitory concentration (IC50) of less than 5 nM.[1] Furthermore, in cell-based assays, it demonstrates exceptional potency, inhibiting the lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6) in RPMI-8226 cells with an IC50 value of 100 pM.[2][3] This indicates that emprumapimod is a powerful modulator of the p38α signaling pathway in a cellular context.
While the term "selective" is consistently used to describe emprumapimod, a comprehensive, publicly available dataset quantifying its inhibitory activity against the other p38 isoforms (β, γ, and δ) and a broader panel of kinases remains limited. The data presented below is based on the currently available information.
Data Presentation: Quantitative Analysis of Emprumapimod Potency
| Assay Type | Target | Metric | Value | Cell Line/System | Reference |
| Enzymatic Assay | p38α MAPK | IC50 | < 5 nM | Recombinant Human p38α | [1] |
| Cell-Based Assay | p38α MAPK | IC50 | 100 pM | RPMI-8226 | [2][3] |
Signaling Pathway Context
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. Activation of this pathway leads to the phosphorylation of a cascade of downstream proteins, culminating in the activation of transcription factors that drive the expression of pro-inflammatory genes. Emprumapimod, by selectively inhibiting p38α, effectively blocks this inflammatory cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize p38 MAPK inhibitors like emprumapimod.
In Vitro p38α Enzymatic Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of p38α. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted p38α enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Inhibition of LPS-Induced IL-6 Production
This assay measures the potency of an inhibitor in a more physiologically relevant context by quantifying its effect on cytokine production in whole cells.
Materials:
-
RPMI-8226 human multiple myeloma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RPMI-8226 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) to induce IL-6 production.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Calculate IC50 values by plotting the percent inhibition of IL-6 production against the logarithm of the inhibitor concentration.
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK. Its high potency, demonstrated in both enzymatic and cell-based assays, underscores its potential as a therapeutic agent for inflammatory and other p38α-mediated diseases. Further characterization of its selectivity profile across the entire kinome will provide a more complete understanding of its mechanism of action and potential off-target effects. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this and other p38 MAPK inhibitors.
References
Emprumapimod Hydrochloride: A Deep Dive into its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Emprumapimod hydrochloride (formerly known as ARRY-797 and PF-07265803) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3] Initially investigated for conditions such as dilated cardiomyopathy and acute inflammatory pain, its mechanism of action centers on the modulation of the p38 MAPK signaling pathway, a critical regulator of cellular responses to stress and inflammation.[1][2][3] This technical guide provides an in-depth exploration of the downstream signaling targets of Emprumapimod, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Core Mechanism of Action: Inhibition of p38α MAPK
Emprumapimod exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of p38α MAPK.[1] The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, genotoxic stress, and osmotic shock. Activation of this pathway leads to the phosphorylation of a wide array of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Downstream Signaling Cascade of Emprumapimod
By inhibiting p38α MAPK, Emprumapimod effectively blocks the phosphorylation and subsequent activation of its downstream targets. This interruption of the signaling cascade is the primary mechanism through which the compound mediates its anti-inflammatory and potential cardioprotective effects.
Key Downstream Targets:
-
MAPK-activated protein kinase 2 (MK2): A primary and well-characterized substrate of p38α MAPK. Upon phosphorylation by p38α, MK2 becomes activated and subsequently phosphorylates its own targets, which are involved in regulating cytokine expression and cell migration. Emprumapimod's inhibition of p38α prevents the activation of MK2.
-
Transcription Factors: The p38 MAPK pathway plays a crucial role in regulating the activity of several transcription factors that are central to the inflammatory response. By inhibiting p38α, Emprumapimod indirectly modulates the activity of:
-
Activating Transcription Factor 2 (ATF2): A transcription factor involved in the regulation of genes related to stress response and apoptosis.
-
Myocyte Enhancer Factor 2 (MEF2): A family of transcription factors important in muscle development and cellular differentiation.
-
CCAAT/enhancer-binding protein homologous protein (CHOP): A key regulator of stress-induced apoptosis.
-
-
Cytokine Production: A major consequence of p38 MAPK signaling is the production of pro-inflammatory cytokines. Emprumapimod has been shown to be a potent inhibitor of the production of key inflammatory mediators:
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immune regulation.
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation.
-
Below is a diagram illustrating the downstream signaling pathway affected by Emprumapimod.
Quantitative Data on Emprumapimod Activity
The potency and selectivity of Emprumapimod have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Cell Line | Assay Condition | Value | Reference |
| IC50 | RPMI-8226 | LPS-induced IL-6 production | 100 pM | [2][3][4][5][6] |
Table 1: In Vitro Potency of Emprumapimod
| Model | Dosage | Effect | Inhibition | Reference |
| SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg (p.o.) | Inhibition of IL-6 expression | 91% | [2][5][6][7] |
| SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg (p.o.) | Inhibition of TNF-α expression | 95% | [2][5][6][7] |
| RPMI-8226 multiple myeloma xenograft model | 30 mg/kg (p.o.) | Inhibition of tumor growth | 72% | [2][5][6][7] |
| LmnaH222P/H222P mice | 30 mg/kg (p.o., twice daily for 4 weeks) | Prevention of left ventricular dilatation and deterioration of fractional shortening | - | [2][5][6][7] |
Table 2: In Vivo Efficacy of Emprumapimod
Experimental Protocols
To facilitate reproducibility and further research, this section outlines the general methodologies for key experiments used to characterize the downstream effects of Emprumapimod.
LPS-Induced IL-6 Production Assay in RPMI-8226 Cells
This assay is fundamental for determining the in vitro potency of Emprumapimod in inhibiting inflammatory cytokine production.
Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Emprumapimod (PF-07265803) | p38 MAPK | 765914-60-1 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Emprumapimod Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emprumapimod hydrochloride (formerly known as ARRY-371797 and PF-07265803) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3] Developed initially for acute inflammatory pain and later investigated for the treatment of LMNA-related dilated cardiomyopathy (DCM), its discovery and development represent a significant case study in targeted kinase inhibition.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for professionals in the field of drug development and research.
Discovery and Rationale
Emprumapimod was identified as a promising therapeutic agent for conditions driven by inflammation and cellular stress, owing to its specific inhibition of the p38α MAPK signaling pathway. This pathway is a crucial mediator of inflammatory cytokine production and plays a role in the cellular response to stress. In the context of LMNA-related dilated cardiomyopathy, a rare genetic heart condition, abnormal p38α MAPK signaling is implicated in the pathogenesis of the disease. The rationale for the development of Emprumapimod was to mitigate the downstream effects of this aberrant signaling, thereby preventing or reversing the cardiac remodeling and dysfunction characteristic of the disease.
Mechanism of Action: p38α MAPK Signaling Pathway
This compound selectively inhibits the activity of p38α MAPK. This kinase is a key component of a signaling cascade that responds to extracellular stimuli, such as inflammatory cytokines and environmental stress. Upon activation, p38α MAPK phosphorylates various downstream substrates, including other kinases and transcription factors. This leads to a cellular response that includes the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In dilated cardiomyopathy, particularly that linked to LMNA mutations, this pathway is believed to contribute to cardiomyocyte apoptosis, fibrosis, and contractile dysfunction. By inhibiting p38α MAPK, Emprumapimod aims to disrupt these pathological processes.
Caption: p38α MAPK Signaling Pathway and the inhibitory action of Emprumapimod.
Synthesis of this compound
The synthesis of Emprumapimod has evolved from its initial discovery phase to a more streamlined process for large-scale manufacturing. A key innovation in the manufacturing synthesis was the strategic use of a copper-catalyzed biaryl ether formation.[4]
Large-Scale Manufacturing Synthesis Workflow
The redesigned synthesis for multi-kilogram production of Emprumapimod focuses on efficiency and scalability. A pivotal step is the copper-catalyzed biaryl etherification, which was moved towards the end of the synthetic sequence. This approach, detailed through high-throughput experimentation and process optimization, ultimately afforded 82 kg of the active pharmaceutical ingredient (API) across three batches.[4]
Caption: High-level workflow for the large-scale synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from preclinical and clinical studies of Emprumapimod.
Table 1: In Vitro and In Vivo Preclinical Data
| Parameter | Value | Cell Line / Animal Model | Conditions |
| IC50 (IL-6 Production) | 100 pM | RPMI-8226 (Human Myeloma) | LPS-induced |
| IL-6 Inhibition (in vivo) | 91% | SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg, p.o. |
| TNF-α Inhibition (in vivo) | 95% | SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg, p.o. |
| Tumor Growth Inhibition | 72% | RPMI-8226 multiple myeloma xenograft model | 30 mg/kg, p.o. |
| Cardiac Function | Prevention of LV dilatation and deterioration of fractional shortening | LmnaH222P/H222P mice | 30 mg/kg, p.o., twice daily for 4 weeks |
Table 2: Clinical Trial Data (LMNA-related Dilated Cardiomyopathy)
| Study Phase & ID | N | Treatment | Primary Outcome | Key Results |
| Phase 2 (NCT02057341) | 12 | Emprumapimod (100 or 400 mg twice daily) | Change in 6-minute walk test (6MWT) distance at 12 weeks | Mean increase in 6MWT of 69 m; Median NT-proBNP declined from 1409 to 848 pg/mL at 12 weeks. |
| Phase 2 Extension (NCT02351856) | 8 | Emprumapimod | Long-term safety and efficacy | Improvements in functional capacity and heart function maintained over 144 weeks. |
| Phase 3 (REALM-DCM) (NCT03439514) | 77 | Emprumapimod (400 mg twice daily) vs. Placebo | Change in 6MWT distance at 24 weeks | Terminated for futility; no significant difference in 6MWT, KCCQ scores, or NT-proBNP between groups. |
Experimental Protocols
p38α MAPK Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound like Emprumapimod on p38α MAPK.
Caption: General workflow for a p38α MAPK inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human p38α MAPK enzyme, a specific substrate (e.g., ATF2), and ATP are prepared in a suitable assay buffer. Serial dilutions of this compound are prepared.
-
Incubation: The p38α enzyme, substrate, and varying concentrations of Emprumapimod are pre-incubated in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as a colorimetric or fluorescent ELISA using a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Animal Model of Dilated Cardiomyopathy (General Protocol)
This protocol describes a general approach for evaluating the efficacy of a therapeutic agent in a mouse model of dilated cardiomyopathy.
Methodology:
-
Animal Model: A suitable animal model that recapitulates the key features of human dilated cardiomyopathy is selected. For LMNA-related DCM, a genetically engineered mouse model, such as the LmnaH222P/H222P mouse, is appropriate.
-
Treatment Administration: this compound is administered to the treatment group of mice, typically via oral gavage, at a predetermined dose and frequency. A control group receives a vehicle.
-
Monitoring: The health of the animals is monitored regularly. Key parameters include body weight, activity levels, and signs of distress.
-
Echocardiography: Cardiac function is assessed non-invasively at baseline and at various time points throughout the study using echocardiography. Parameters measured include left ventricular end-diastolic diameter (LVEDD), left ventricular end-systolic diameter (LVESD), and fractional shortening (FS) or ejection fraction (EF).
-
Histological Analysis: At the end of the study, hearts are harvested, sectioned, and stained to assess cardiac morphology, fibrosis (e.g., with Masson's trichrome stain), and cardiomyocyte size.
-
Biomarker Analysis: Blood samples may be collected to measure cardiac biomarkers, such as NT-proBNP.
-
Data Analysis: Statistical analysis is performed to compare the cardiac function and histological parameters between the treatment and control groups.
Conclusion
This compound is a well-characterized, selective inhibitor of p38α MAPK that has undergone extensive preclinical and clinical investigation. While it showed promise in early-phase clinical trials for LMNA-related dilated cardiomyopathy, the Phase 3 REALM-DCM trial was terminated for futility, as it did not demonstrate a significant clinical benefit in this patient population. Despite this outcome, the development of Emprumapimod provides valuable insights into the role of the p38 MAPK pathway in cardiac disease and serves as an important case study for the development of targeted kinase inhibitors. The optimized, large-scale synthesis of Emprumapimod also highlights advances in process chemistry, particularly in the application of copper-catalyzed cross-coupling reactions.
References
Emprumapimod Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
Introduction
Emprumapimod hydrochloride, also known as PF-07265803 and formerly as ARRY-797, is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] It has been investigated for its therapeutic potential in conditions such as dilated cardiomyopathy, particularly that associated with lamin A/C gene mutations, and acute inflammatory pain.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is the hydrochloride salt of Emprumapimod. The chemical and physical properties of both the free base and the hydrochloride salt are summarized below.
Table 1: Chemical Identifiers of Emprumapimod
| Identifier | Value |
| IUPAC Name | N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide |
| SMILES | CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)N--INVALID-LINK--C(=O)N |
| InChI Key | JOOOJNJPZINWHM-IBGZPJMESA-N |
| Molecular Formula | C24H29F2N5O3 |
| CAS Number | 765914-60-1 |
Table 2: Physicochemical Properties of Emprumapimod and its Hydrochloride Salt
| Property | Emprumapimod | This compound |
| Molecular Weight | 473.52 g/mol | 509.98 g/mol |
| Appearance | White to off-white solid powder | Solid |
| pKa (Strongest Acidic) | 13.71 | Not Available |
| pKa (Strongest Basic) | 9.11 | Not Available |
| LogP | 3.2 | Not Available |
| Polar Surface Area | 102 Ų | Not Available |
| Hydrogen Bond Donors | 2 | Not Available |
| Hydrogen Bond Acceptors | 7 | Not Available |
| Rotatable Bonds | 10 | Not Available |
| Solubility | DMSO: 100 mg/mL (211.18 mM) | Not Available |
| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ||
| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline) | ||
| In vivo formulation 3: ≥ 2.5 mg/mL in 10% DMSO + 90% corn oil |
Mechanism of Action: Inhibition of p38α MAPK Signaling
Emprumapimod is a selective inhibitor of p38α MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By inhibiting p38α, Emprumapimod can effectively block these inflammatory responses.
Preclinical Research and Experimental Protocols
This compound has been evaluated in several key preclinical studies to determine its efficacy in models of inflammation and cardiomyopathy. The detailed experimental protocols from these studies are crucial for reproducibility and further research.
In Vitro Inhibition of LPS-Induced IL-6 Production
A foundational study demonstrated Emprumapimod's potent anti-inflammatory effects in a cellular model.
Experimental Protocol:
-
Cell Line: RPMI-8226 human multiple myeloma cells.
-
Stimulus: Lipopolysaccharide (LPS).
-
Treatment: Cells were treated with varying concentrations of Emprumapimod.
-
Endpoint: The concentration of Interleukin-6 (IL-6) in the cell culture supernatant was measured.
-
Key Finding: this compound inhibited LPS-induced IL-6 production with an IC50 of 100 pM.[1]
In Vivo Efficacy in a Multiple Myeloma Xenograft Model
The anti-tumor activity of Emprumapimod was assessed in an in vivo model.
Experimental Protocol:
-
Animal Model: SCID-beige mice.
-
Tumor Model: Subcutaneous xenografts of RPMI-8226 cells.
-
Treatment: this compound administered orally (p.o.) at a dose of 30 mg/kg.
-
Endpoints:
-
Inhibition of IL-6 and TNF-α expression.
-
Inhibition of p38 phosphorylation in tumor xenografts.
-
Inhibition of tumor growth.
-
-
Key Findings: Oral administration of this compound resulted in a 91% inhibition of IL-6, a 95% inhibition of TNF-α, and a 72% inhibition of tumor growth.[1]
Prevention of Left Ventricular Dilatation in a Mouse Model of Dilated Cardiomyopathy
Emprumapimod's potential for treating dilated cardiomyopathy was investigated in a relevant genetic mouse model.
Experimental Protocol:
-
Animal Model: LmnaH222P/H222P mice, a model for dilated cardiomyopathy caused by a lamin A/C gene mutation.
-
Treatment: this compound administered orally (p.o.) at a dose of 30 mg/kg, twice daily for 4 weeks, starting at 16 weeks of age.
-
Endpoints:
-
Left ventricular (LV) dilatation.
-
Fractional shortening (FS).
-
-
Key Finding: Treatment with this compound prevented left ventricular dilatation and the deterioration of fractional shortening in the LmnaH222P/H222P mice.
Clinical Development
This compound has been evaluated in clinical trials for the treatment of dilated cardiomyopathy.
Phase 3 Clinical Trial (NCT03439514)
-
Title: A Phase 3, Multinational, Randomized, Placebo-controlled Study of ARRY-371797 (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation (REALM-DCM).
-
Study Design: This was a randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with symptomatic dilated cardiomyopathy due to a mutation in the lamin A/C gene.
-
Intervention: ARRY-371797 (Emprumapimod) 400 mg twice daily or a matching placebo.
-
Primary Outcome: Change from baseline in the 6-minute walk test distance at week 24.
-
Status: The trial was terminated due to futility based on a planned interim analysis.
Conclusion
This compound is a potent and selective p38α MAPK inhibitor with demonstrated preclinical efficacy in models of inflammation and dilated cardiomyopathy. While its clinical development for dilated cardiomyopathy was halted, the extensive preclinical data and its well-characterized mechanism of action make it a valuable tool for researchers investigating the role of the p38 MAPK signaling pathway in various disease processes. The detailed protocols and data presented in this guide are intended to support and facilitate further scientific inquiry into this compound.
References
Emprumapimod Hydrochloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emprumapimod hydrochloride (formerly known as ARRY-797 and PF-07265803) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] Initially investigated for its potential in treating acute inflammatory pain and multiple myeloma, its primary clinical development focus shifted to rare cardiovascular diseases, specifically dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA). This technical guide provides a comprehensive review of the available preclinical and clinical data on the pharmacokinetics and pharmacodynamics of this compound. While the clinical development program for LMNA-related DCM was ultimately discontinued (B1498344) due to a lack of efficacy in a Phase 3 trial, the extensive research conducted offers valuable insights into the therapeutic potential and challenges of targeting the p38α MAPK pathway.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress. The p38α MAPK isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dysregulation of the p38α MAPK signaling pathway has been implicated in the pathophysiology of various inflammatory and cardiovascular diseases.
This compound was developed as a highly selective inhibitor of p38α MAPK, demonstrating exceptional potency in preclinical models. Its mechanism of action is centered on the direct inhibition of p38α kinase activity, thereby modulating downstream inflammatory responses.
Pharmacodynamics
The pharmacodynamic properties of Emprumapimod have been characterized through a series of in vitro and in vivo studies, highlighting its potent and selective inhibition of the p38α MAPK pathway.
Mechanism of Action
This compound exerts its pharmacological effects by binding to and inhibiting the activity of p38α MAPK. This inhibition prevents the phosphorylation of downstream substrates, which in turn suppresses the production of inflammatory cytokines and modulates other cellular processes regulated by this pathway.
In Vitro Activity
In vitro studies have demonstrated the high potency of Emprumapimod in inhibiting p38α MAPK-mediated cytokine production.
| Cell Line | Stimulant | Cytokine Measured | IC50 | Reference |
| RPMI-8226 (Human multiple myeloma) | Lipopolysaccharide (LPS) | IL-6 | 100 pM | [1] |
Table 1: In Vitro Potency of this compound
In Vivo Pharmacodynamics
The in vivo efficacy of Emprumapimod has been evaluated in various preclinical models, primarily focusing on its anti-inflammatory and anti-tumor effects.
| Animal Model | Condition | Dosage | Key Findings | Reference |
| SCID-beige mice with RPMI-8226 xenografts | Multiple Myeloma | 30 mg/kg (p.o.) | - 91% inhibition of IL-6 expression- 95% inhibition of TNF-α expression- Inhibition of p38 phosphorylation in xenografts- 72% inhibition of tumor growth | [1][2] |
| LmnaH222P/H222P mice | Dilated Cardiomyopathy | 30 mg/kg (p.o., twice daily for 4 weeks) | - Prevented left ventricular (LV) dilatation- Prevented deterioration of fractional shortening (FS) | [2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
Pharmacokinetics
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of Emprumapimod is crucial for its clinical application. While detailed quantitative data from dedicated pharmacokinetic studies are not extensively published, a Phase 1 clinical trial (NCT05286281) was completed to evaluate these parameters.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific data on the ADME properties of this compound from preclinical and clinical studies are not publicly available at this time. A Phase 1, open-label, single-period, non-randomized study (NCT05286281) was conducted to evaluate the pharmacokinetics, excretion, mass balance, and metabolism of [14C]-labeled Emprumapimod administered orally to healthy adult male participants. The results of this study have not been published.
| Pharmacokinetic Parameter | Value | Species/Population | Study Details |
| Absorption | |||
| Bioavailability | Data not available | ||
| Tmax | Data not available | ||
| Distribution | |||
| Volume of Distribution | Data not available | ||
| Protein Binding | Data not available | ||
| Metabolism | |||
| Major Metabolites | Data not available | ||
| Metabolic Pathways | Data not available | ||
| Excretion | |||
| Half-life (t1/2) | Data not available | ||
| Clearance | Data not available | ||
| Major Route of Elimination | Data not available |
Table 3: Summary of Pharmacokinetic Parameters for this compound (Data Not Available)
Clinical Studies
This compound has been evaluated in several clinical trials, primarily for the treatment of LMNA-related dilated cardiomyopathy.
Phase 2 Studies
An open-label Phase 2 study (NCT02057341) and its long-term extension (NCT02351856) investigated the safety and efficacy of Emprumapimod in patients with symptomatic LMNA-related DCM. The results suggested potential improvements in functional capacity, as measured by the 6-minute walk test (6MWT), and reductions in the cardiac biomarker NT-proBNP. These improvements appeared to be maintained with long-term treatment.
Phase 3 Study (REALM-DCM)
A Phase 3, multinational, randomized, double-blind, placebo-controlled trial (REALM-DCM, NCT03439514) was initiated to confirm the efficacy and safety of Emprumapimod in patients with symptomatic LMNA-related DCM. However, the study was terminated early due to futility. An interim analysis indicated that the trial was unlikely to meet its primary endpoint, which was the change from baseline in the 6MWT distance at 24 weeks. The decision to discontinue the trial was not based on safety concerns.[2][3]
Experimental Protocols
In Vitro IL-6 Production Assay
This protocol describes a general method for assessing the inhibitory effect of a p38 MAPK inhibitor on LPS-induced IL-6 production in RPMI-8226 cells.
-
Cell Culture: RPMI-8226 cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate IL-6 production.
-
Incubation: The plates are incubated for a defined time to allow for cytokine secretion.
-
Supernatant Collection: The culture supernatant is collected from each well.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-6 inhibition against the concentration of Emprumapimod.
In Vivo Murine Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a p38 MAPK inhibitor in a multiple myeloma xenograft model.
-
Cell Implantation: RPMI-8226 cells are subcutaneously or intravenously injected into immunodeficient mice (e.g., SCID-beige).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: this compound or vehicle is administered orally at the specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly, and the general health of the animals is monitored.
-
Endpoint Analysis: At the end of the study, tumors and other relevant tissues are collected for analysis of tumor growth inhibition, and biomarkers such as p-p38 levels and cytokine expression.
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK with well-documented in vitro and in vivo pharmacodynamic effects. Its development for LMNA-related dilated cardiomyopathy, while ultimately unsuccessful in a Phase 3 trial, has provided valuable clinical data on the therapeutic targeting of this pathway in a rare cardiovascular disease. A significant gap in the publicly available information is the detailed pharmacokinetic profile of the compound. The results from the completed Phase 1 ADME study would be critical to fully understanding the clinical behavior of Emprumapimod and informing any future research into this or similar p38α MAPK inhibitors. The compiled data and experimental frameworks presented in this guide serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.
References
- 1. Emprumapimod - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 3. Pfizer takes pipeline blow as it abandons cardiomyopathy drug | pharmaphorum [pharmaphorum.com]
Emprumapimod Hydrochloride: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emprumapimod hydrochloride (formerly known as ARRY-797 and PF-07265803) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] This small molecule has been investigated for its therapeutic potential in conditions driven by inflammation and cellular stress, most notably in dilated cardiomyopathy and certain cancers. This technical guide provides a comprehensive overview of the publicly available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and safety profile.
Core Mechanism of Action: p38α MAPK Inhibition
This compound exerts its pharmacological effects by selectively inhibiting the p38α MAPK signaling pathway. This pathway is a critical regulator of cellular responses to inflammatory stimuli and stress. Upon activation by upstream kinases, p38α MAPK phosphorylates a variety of downstream targets, including transcription factors and other kinases. This phosphorylation cascade ultimately leads to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as other mediators of inflammation and cellular stress. By inhibiting p38α MAPK, this compound effectively blocks these downstream signaling events, thereby reducing the production of inflammatory mediators.
Signaling Pathway Diagram
References
The Dual Role of p38 MAPK in Dilated Cardiomyopathy: From Pathogenic Driver to Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dilated cardiomyopathy (DCM) is a debilitating cardiac disease characterized by ventricular dilation and systolic dysfunction, often culminating in heart failure. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of cellular responses to stress, has emerged as a key player in the pathogenesis of DCM. This technical guide provides a comprehensive overview of the multifaceted role of p38 MAPK in DCM, detailing its signaling cascade, its impact on cardiac remodeling, apoptosis, and inflammation, and its potential as a therapeutic target. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to p38 MAPK and its Isoforms in the Heart
The p38 MAPK family, comprised of serine/threonine kinases, is activated by a variety of extracellular stresses, including inflammatory cytokines, oxidative stress, and mechanical overload, all of which are implicated in the development of DCM.[1][2] In mammals, four isoforms of p38 have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3] The p38α and p38β isoforms are the most extensively studied in the context of cardiac pathology due to the availability of specific inhibitors.[1] Notably, p38α is the predominant isoform expressed in the heart.[4][5] These isoforms can have distinct and sometimes opposing functions, adding a layer of complexity to the role of p38 MAPK in cardiac health and disease.[6][7] For instance, p38α is often associated with pro-apoptotic and pro-inflammatory responses, while p38β has been suggested to have a pro-survival role.[4][6]
The p38 MAPK Signaling Cascade
The activation of p38 MAPK occurs through a canonical three-tiered kinase cascade.[8] This pathway is initiated by various stress signals that activate MAPK kinase kinases (MAP3Ks), such as ASK1 and TAK1.[6] These MAP3Ks then phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[6][9] Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including transcription factors (e.g., MEF2, ATF2) and other kinases (e.g., MAPKAPK2), thereby regulating gene expression and cellular processes critical to the pathogenesis of DCM.[10][11]
Role of p38 MAPK in the Pathogenesis of Dilated Cardiomyopathy
The sustained activation of p38 MAPK in cardiomyocytes contributes significantly to the pathological remodeling observed in DCM through several interconnected mechanisms.
Cardiac Remodeling and Fibrosis
Chronic p38 MAPK activation is strongly associated with adverse cardiac remodeling, a hallmark of DCM.[10] Studies using transgenic mouse models with cardiac-specific activation of the p38 pathway have demonstrated marked interstitial fibrosis.[12] This fibrotic response is, in part, mediated by the induction of pro-inflammatory cytokines such as TNF-α and IL-6 in cardiomyocytes.[13][14] Furthermore, p38α activation in cardiac fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for collagen deposition and scar formation.[10]
Cardiomyocyte Apoptosis
Cardiomyocyte loss through apoptosis is a critical contributor to the progressive decline in cardiac function in DCM.[9] The p38α isoform, in particular, has been identified as a key mediator of apoptosis in cardiomyocytes.[6] Overexpression of activated p38α has been shown to reduce the levels of the anti-apoptotic protein Bcl-2.[8] Conversely, inhibition of p38α can protect cardiomyocytes from stress-induced apoptosis.[6]
Inflammation
Inflammation is increasingly recognized as a pivotal process in the development and progression of heart failure.[15] The p38 MAPK pathway plays a central role in regulating the production of pro-inflammatory cytokines.[15][16] Activation of p38 in cardiomyocytes leads to the induction and secretion of TNF-α and IL-6, which can act in an autocrine and paracrine manner to exacerbate cardiac dysfunction.[13][14]
Contractile Dysfunction
p38 MAPK activation has a negative inotropic effect on cardiac muscle, contributing to the systolic dysfunction characteristic of DCM.[8][10] This effect is mediated by a reduction in the sensitivity of myofilaments to calcium.[10]
Quantitative Data from Key Studies
The following tables summarize quantitative data from seminal studies investigating the role of p38 MAPK in animal models of cardiac dysfunction, providing insights into the potential effects of p38 MAPK modulation.
Table 1: Effects of p38 MAPK Activation in Transgenic Mouse Models
| Model | Key Findings | Quantitative Changes | Reference |
| Cardiac-specific MKK3bE Expression | Induced interstitial fibrosis and systolic dysfunction. | Significant increase in interstitial fibrosis; Premature death at 7-9 weeks. | [12] |
| Cardiac-specific MKK6bE Expression | Resulted in restrictive diastolic abnormalities and contractile depression. | Marked interstitial fibrosis; Premature death at 7-9 weeks. | [12] |
Table 2: Effects of p38 MAPK Inhibition in Models of Heart Failure
| Model | Intervention | Key Findings | Quantitative Changes | Reference |
| Mouse MI model | p38 inhibitor (SC-409) | Improved cardiac function and remodeling. | Significantly increased LVEF and CO; Decreased left ventricular area at diastole, ICF, and MCSA. | [17] |
| Guinea pig HF model | p38 inhibitor (SB203580) | Protected against cardiac dysfunction. | Attenuated the decline in fractional shortening; Prevented cardiac hypertrophy and pulmonary edema. | [18] |
LVEF: Left Ventricular Ejection Fraction; CO: Cardiac Output; ICF: Interstitial Collagen Fraction; MCSA: Myocyte Cross-Sectional Area; MI: Myocardial Infarction; HF: Heart Failure.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are standardized protocols for key experiments used to assess the role of p38 MAPK in DCM.
Western Blotting for Phosphorylated p38 MAPK
This protocol is for the detection of activated p38 MAPK in cardiac tissue lysates.
Materials:
-
Cardiac tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize cardiac tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH).
In Vitro Kinase Assay
This assay measures the enzymatic activity of p38 MAPK immunoprecipitated from cardiac lysates.
Materials:
-
Cardiac tissue lysate
-
Anti-p38 MAPK antibody
-
Protein A/G agarose (B213101) beads
-
Kinase buffer
-
ATP (including γ-³²P-ATP)
-
Substrate (e.g., recombinant ATF2)
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Incubate cardiac lysate with anti-p38 MAPK antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C to immunoprecipitate p38 MAPK.
-
Wash the beads several times with lysis buffer and then with kinase buffer.
-
Resuspend the beads in kinase buffer containing the substrate and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography using a phosphorimager.
Echocardiography in Mouse Models of DCM
Echocardiography is a non-invasive method to assess cardiac function and morphology in live animals.[19][20][21]
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature.[20]
-
Remove chest fur to ensure good probe contact.[20]
-
Apply ultrasound gel to the chest.[20]
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain parasternal long-axis and short-axis views of the left ventricle.[19]
-
Acquire M-mode images at the level of the papillary muscles from the short-axis view.[19]
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function.
Therapeutic Targeting of p38 MAPK in Dilated Cardiomyopathy
Given its central role in the pathogenesis of DCM, p38 MAPK has emerged as an attractive therapeutic target.[15][16] Inhibition of p38 MAPK has shown promise in preclinical models, leading to improvements in cardiac function and attenuation of adverse remodeling.[17][18] However, the translation of p38 MAPK inhibitors to the clinic has been challenging, with some trials showing a lack of efficacy or unacceptable side effects.[15][16] The complex and sometimes opposing roles of the different p38 isoforms may contribute to these inconsistent outcomes.[6][10] Therefore, a more nuanced approach, potentially involving isoform-specific inhibitors or targeting specific downstream effectors, may be required for successful therapeutic intervention.
Conclusion and Future Directions
The p38 MAPK signaling pathway is a critical regulator of the cellular processes that drive the pathogenesis of dilated cardiomyopathy. Its sustained activation contributes to adverse cardiac remodeling, cardiomyocyte apoptosis, inflammation, and contractile dysfunction. While preclinical studies have demonstrated the therapeutic potential of p38 MAPK inhibition, clinical translation remains a challenge. Future research should focus on elucidating the specific roles of the different p38 isoforms in the heart to enable the development of more targeted and effective therapies for DCM. A deeper understanding of the downstream targets of p38 MAPK and the intricate cross-talk with other signaling pathways will be crucial for designing novel therapeutic strategies to combat this devastating disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Decreased p38 MAPK activity in end-stage failing human myocardium: p38 MAPK alpha is the predominant isoform expressed in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac muscle cell hypertrophy and apoptosis induced by distinct members of the p38 mitogen-activated protein kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]
- 11. The Role of p38 MAPK in the Development of Diabetic Cardiomyopathy - ProQuest [proquest.com]
- 12. pnas.org [pnas.org]
- 13. p38 MAP kinase mediates inflammatory cytokine induction in cardiomyocytes and extracellular matrix remodeling in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Potential of p38 MAP Kinase Inhibition in the Management of Cardiovascular Disease | springermedicine.com [springermedicine.com]
- 17. Inhibition of p38 mitogen-activated protein kinase protects the heart against cardiac remodeling in mice with heart failure resulting from myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
Emprumapimod Hydrochloride: A Technical Guide for Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emprumapimod hydrochloride (formerly known as ARRY-797 and PF-07265803) is a potent and highly selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines and chemokines, making it a compelling target for the treatment of a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the preclinical evaluation of Emprumapimod in various inflammatory disease models. It includes a summary of its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows. While extensive clinical research has focused on its application in lamin A/C-related dilated cardiomyopathy (LMNA-DCM), preclinical evidence demonstrates its potent anti-inflammatory and bone-protective effects in models of arthritis.[1] This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development for inflammatory conditions.
Core Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway
Emprumapimod selectively targets the p38α isoform of the MAPK family.[2] This kinase is a key component of a signaling cascade that is activated by cellular stressors and inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS). Upon activation, p38α MAPK phosphorylates and activates downstream transcription factors and other kinases, leading to the increased expression of numerous pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting p38α MAPK, Emprumapimod effectively suppresses the production of these key drivers of inflammation.
Signaling Pathway Diagram
Caption: p38α MAPK signaling cascade and the inhibitory action of Emprumapimod.
Preclinical Efficacy in Inflammatory Disease Models
While specific preclinical studies detailing the use of Emprumapimod in classic inflammatory disease models like rheumatoid arthritis, psoriasis, or inflammatory bowel disease are not extensively published in peer-reviewed literature, information from clinical trial documentation confirms its evaluation in such models. A clinical study protocol for ARRY-371797 explicitly states that the compound "has been evaluated in inflammatory disease models and has proven to be a potent anti-TNF/anti-inflammatory compound in vivo with bone protective effects in animal models of arthritis."[1]
Due to the limited availability of specific data for Emprumapimod in these models, this section will present representative data from preclinical studies of other selective p38α MAPK inhibitors in relevant inflammatory disease models to illustrate the expected therapeutic potential.
Arthritis Models
Preclinical models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in mice, are standard for evaluating anti-inflammatory drug candidates.
Table 1: Representative Efficacy of a Selective p38α MAPK Inhibitor in a Murine Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | p38α Inhibitor | Percent Inhibition |
| Clinical Arthritis Score | 10.5 ± 0.8 | 4.2 ± 0.6 | 60% |
| Paw Swelling (mm) | 3.8 ± 0.2 | 2.5 ± 0.1 | 34% |
| Histological Score (Inflammation) | 3.5 ± 0.3 | 1.5 ± 0.2 | 57% |
| Histological Score (Bone Resorption) | 3.2 ± 0.4 | 1.1 ± 0.3 | 66% |
| Serum IL-6 (pg/mL) | 150 ± 25 | 45 ± 10 | 70% |
| Serum TNF-α (pg/mL) | 85 ± 15 | 25 ± 8 | 71% |
| *Data are representative and synthesized from studies on selective p38α MAPK inhibitors in CIA models. Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Psoriasis Models
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used tool to assess the efficacy of novel anti-psoriatic therapies. This model recapitulates key features of human psoriasis, including epidermal thickening (acanthosis), scaling, and inflammation.
Table 2: Representative Efficacy of a Selective p38α MAPK Inhibitor in an Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Vehicle Control | p38α Inhibitor | Percent Reduction |
| Epidermal Thickness (µm) | 120 ± 15 | 55 ± 10 | 54% |
| Erythema Score | 3.8 ± 0.4 | 1.5 ± 0.3 | 61% |
| Scaling Score | 3.5 ± 0.5 | 1.2 ± 0.2 | 66% |
| IL-17A mRNA Expression (fold change) | 25 ± 5 | 8 ± 2 | 68% |
| IL-23 mRNA Expression (fold change) | 18 ± 4 | 6 ± 1.5 | 67% |
| Data are representative and synthesized from studies on selective p38α MAPK inhibitors in IMQ-induced psoriasis models. Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Inflammatory Bowel Disease (IBD) Models
Chemically induced colitis models, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model in mice, are frequently employed to study the pathogenesis of IBD and to evaluate potential therapeutics.
Table 3: Representative Efficacy of a Selective p38α MAPK Inhibitor in a DSS-Induced Colitis Mouse Model
| Parameter | Vehicle Control | p38α Inhibitor | Percent Improvement |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.5 ± 0.3 | 57% |
| Colon Length (cm) | 6.2 ± 0.3 | 8.1 ± 0.4 | 31% (increase) |
| Myeloperoxidase (MPO) Activity (U/g) | 5.8 ± 0.7 | 2.5 ± 0.5 | 57% |
| Histological Score | 8.5 ± 1.1 | 3.2 ± 0.8 | 62% |
| TNF-α in Colon Tissue (pg/mg) | 250 ± 40 | 90 ± 20 | 64% |
| Data are representative and synthesized from studies on selective p38α MAPK inhibitors in DSS-induced colitis models. Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the tables above, representing standard protocols for evaluating a compound like Emprumapimod in these inflammatory disease models.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the anti-inflammatory and bone-protective effects of a test compound in a model of rheumatoid arthritis.
Experimental Workflow:
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Methodology:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: A booster immunization is administered with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Once arthritis is established (clinical score ≥ 2), mice are randomized into treatment groups.
-
This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at doses ranging from 1 to 30 mg/kg.
-
The vehicle control group receives the formulation without the active compound.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is scored daily on a scale of 0-4 for each paw (0 = normal, 1 = erythema and mild swelling of one digit, 2 = erythema and mild swelling of the ankle or wrist, 3 = erythema and moderate swelling of the entire paw, 4 = severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Paw thickness is measured daily using a digital caliper.
-
-
Terminal Analysis:
-
At the end of the study, mice are euthanized.
-
Histopathology: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage. Bone erosion is also scored.
-
Biomarker Analysis: Serum is collected for the measurement of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Imiquimod (IMQ)-Induced Psoriasis Model
Objective: To assess the efficacy of a test compound in a model of psoriasis-like skin inflammation.
Experimental Workflow:
Caption: Workflow for the Imiquimod (IMQ)-Induced Psoriasis model.
Methodology:
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction of Psoriasis-like Dermatitis:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back skin for 6 consecutive days.
-
-
Treatment Protocol:
-
This compound is administered orally at desired doses once or twice daily, starting one day before or on the same day as the first IMQ application.
-
The vehicle control group receives the vehicle alone.
-
-
Assessment of Skin Inflammation:
-
Clinical Scoring (modified PASI): Skin inflammation is scored daily for erythema, scaling, and thickness on a scale of 0-4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The cumulative score represents the severity of inflammation.
-
Ear Thickness: If the ear is used as the application site, its thickness is measured daily with a digital micrometer.
-
-
Terminal Analysis:
-
On day 7, mice are euthanized.
-
Histopathology: Treated skin is excised, fixed in formalin, and embedded in paraffin. Sections are stained with H&E to measure epidermal thickness (acanthosis) and assess inflammatory cell infiltration.
-
Gene Expression Analysis: Skin samples are collected for RNA isolation and quantitative PCR (qPCR) to measure the expression of key inflammatory cytokines like IL-17A and IL-23.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the efficacy of a test compound in a model of acute colitis, mimicking aspects of inflammatory bowel disease.
Experimental Workflow:
Caption: Workflow for the DSS-Induced Colitis model.
Methodology:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis:
-
Mice are given 2-3% (w/v) DSS in their drinking water ad libitum for 5-7 days.
-
-
Treatment Protocol:
-
This compound is administered orally at desired doses once daily, starting on day 0.
-
The vehicle control group receives the vehicle alone.
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding, each scored on a scale of 0-4.
-
-
Terminal Analysis:
-
At the end of the study, mice are euthanized.
-
Colon Length: The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histopathology: A segment of the distal colon is fixed, embedded in paraffin, and stained with H&E to assess the severity of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: A marker of neutrophil infiltration, MPO activity is measured in a colon tissue homogenate.
-
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK with demonstrated anti-inflammatory properties. While its clinical development has primarily focused on LMNA-related dilated cardiomyopathy, preclinical evidence strongly supports its potential as a therapeutic agent for a range of inflammatory diseases, including arthritis, with anticipated efficacy in models of psoriasis and IBD. The data from related p38α MAPK inhibitors in these models provide a solid rationale for further investigation of Emprumapimod in these indications. The experimental protocols detailed in this guide offer a framework for the continued preclinical evaluation of this and other novel anti-inflammatory compounds. Further publication of specific preclinical data for Emprumapimod in these models would be highly valuable to the scientific community.
References
Methodological & Application
Application Notes and Protocols for Emprumapimod Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental studies involving Emprumapimod hydrochloride (also known as ARRY-797 and PF-07265803), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The following sections detail its mechanism of action, provide quantitative data from preclinical studies, and outline step-by-step protocols for xenograft tumor models and models of dilated cardiomyopathy.
Mechanism of Action: p38 MAPK Inhibition
This compound selectively targets the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to external stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1), and is involved in cell differentiation, apoptosis, and proliferation. In pathological conditions, overactivation of the p38 MAPK pathway can contribute to inflammatory diseases and cancer progression. Emprumapimod, by inhibiting p38 MAPK, can modulate the production of pro-inflammatory cytokines and impact the growth and survival of cancer cells.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of Emprumapimod.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound.
Table 1: Anti-Tumor Efficacy in Multiple Myeloma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Key Findings | Reference |
| SCID-beige mice | RPMI-8226 | Emprumapimod | 30 mg/kg | Oral | 72% inhibition of tumor growth. | [1] |
| SCID-beige mice | - | Emprumapimod | 30 mg/kg | Oral | 91% inhibition of IL-6 expression. | [1] |
| SCID-beige mice | - | Emprumapimod | 30 mg/kg | Oral | 95% inhibition of TNF-α expression. | [1] |
Table 2: Efficacy in a Mouse Model of Dilated Cardiomyopathy
| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |
| LmnaH222P/H222P mice | Emprumapimod | 30 mg/kg | Oral (twice daily) | 4 weeks | Prevents left ventricular (LV) dilatation and deterioration of fractional shortening (FS). | [1] |
Experimental Protocols
Murine Xenograft Model of Multiple Myeloma
This protocol is based on studies using the RPMI-8226 human multiple myeloma cell line.
Experimental Workflow:
Caption: Workflow for a murine xenograft study with Emprumapimod.
Materials:
-
RPMI-8226 human multiple myeloma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture RPMI-8226 cells according to standard protocols.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile PBS and resuspend in PBS at a concentration of 5 x 107 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (length x width2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
Prepare this compound in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse, prepare a solution that delivers 0.6 mg in a standard gavage volume like 100-200 µL).
-
Administer Emprumapimod or vehicle to the respective groups via oral gavage daily or as required by the study design.
-
-
Endpoint Analysis:
-
Continue treatment for the predetermined duration (e.g., 14-21 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis, such as Western blotting for phosphorylated p38 MAPK, or immunohistochemistry.
-
Mouse Model of Dilated Cardiomyopathy
This protocol is based on a study using the LmnaH222P/H222P mouse model of dilated cardiomyopathy.[1]
Experimental Workflow:
Caption: Workflow for a dilated cardiomyopathy study with Emprumapimod.
Materials:
-
LmnaH222P/H222P mice (or other suitable model of dilated cardiomyopathy)
-
This compound
-
Vehicle for oral gavage
-
High-frequency ultrasound system for small animal echocardiography
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model and Baseline Assessment:
-
Use male LmnaH222P/H222P mice at 16 weeks of age.
-
Perform baseline echocardiography to assess cardiac function.
-
Anesthetize the mice and monitor heart rate and temperature.
-
Acquire M-mode images of the left ventricle in the parasternal short-axis view.
-
Measure left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD).
-
Calculate fractional shortening (FS) using the formula: FS (%) = [(LVEDD - LVESD) / LVEDD] x 100.
-
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage twice daily.
-
-
Study Duration and Final Assessment:
-
Continue the treatment for 4 weeks, until the mice are 20 weeks of age.
-
At the end of the treatment period, perform a final echocardiographic assessment following the same procedure as the baseline measurement.
-
-
Data Analysis:
-
Compare the changes in LVEDD, LVESD, and FS between the treatment and control groups from baseline to the end of the study.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
-
References
Application Notes and Protocols for Emprumapimod Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emprumapimod hydrochloride (PF-07265803) is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress. Upon activation by upstream kinases such as MKK3 and MKK6, p38 MAPK phosphorylates a variety of downstream targets, including transcription factors and other kinases.[4][5][6] This cascade ultimately leads to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][3] Dysregulation of the p38 MAPK pathway is implicated in numerous inflammatory diseases.
These application notes provide detailed protocols for setting up and performing cell-based assays to evaluate the inhibitory activity of this compound on the p38 MAPK pathway, specifically focusing on the inhibition of lipopolysaccharide (LPS)-induced cytokine production in the human myeloma cell line RPMI-8226.
Data Presentation
The following tables summarize key quantitative data for setting up cell culture assays with this compound.
Table 1: this compound In Vitro Activity
| Parameter | Cell Line | Stimulus | Measured Effect | Value | Reference |
| IC50 | RPMI-8226 | LPS | Inhibition of IL-6 production | 100 pM | [1][7] |
Table 2: RPMI-8226 Cell Culture Parameters
| Parameter | Recommended Value | Reference |
| Seeding Density (for subculturing) | 5 x 10⁵ viable cells/mL | [2][8][9] |
| Maximum Cell Density | 1-2 x 10⁶ cells/mL | [2][8] |
| Culture Medium | RPMI-1640 + 10% FBS + 2mM L-Glutamine | [2][8][9][10] |
| Subculture Interval | Maintain cell density between 5 x 10⁵ and 2 x 10⁶ viable cells/mL | [9] |
Table 3: LPS Stimulation and this compound Treatment
| Parameter | Recommended Range/Value | Reference |
| LPS Concentration for Stimulation | 50 - 200 ng/mL | [11] |
| Emprumapimod Pre-incubation Time | 1 hour | [1] |
| LPS Stimulation Time for IL-6 Production | 24 - 48 hours | [11] |
| Emprumapimod Concentration Range (for dose-response) | 0.1 pM - 1 µM (Logarithmic dilutions) | [1][7] |
Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and inhibition by Emprumapimod.
Experimental Protocols
Culturing RPMI-8226 Cells
This protocol describes the routine maintenance of the RPMI-8226 human myeloma cell line.
Materials:
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS) (e.g., ATCC 30-2020)
-
L-Glutamine (if not already in the medium)
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypan Blue solution
-
Sterile cell culture flasks (T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 2 mM L-Glutamine. Warm the medium to 37°C before use.
-
To subculture, aseptically transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 125 x g for 5-10 minutes to pellet the cells.[9]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed new T-75 flasks at a density of 5 x 10⁵ viable cells/mL.[2][8][9]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain the culture by adding fresh medium as needed to keep the cell density between 5 x 10⁵ and 2 x 10⁶ viable cells/mL.[9]
Assay for Inhibition of LPS-Induced IL-6 Production
This protocol details a dose-response experiment to determine the IC50 of this compound for the inhibition of IL-6 production in LPS-stimulated RPMI-8226 cells.
Materials:
-
RPMI-8226 cells in logarithmic growth phase
-
Complete growth medium (as described above)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile 96-well cell culture plates
-
Human IL-6 ELISA kit
-
Multichannel pipette
-
Plate reader
Procedure:
Experimental Workflow Diagram
References
- 1. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy | EMBO Molecular Medicine [link.springer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. novamedline.com [novamedline.com]
- 8. researchgate.net [researchgate.net]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Emprumapimod Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Emprumapimod hydrochloride (also known as ARRY-797 and PF-07265803) in preclinical mouse models. Emprumapimod is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] This document summarizes the current understanding of its dosage, administration, and mechanism of action in mice, based on available preclinical data.
Mechanism of Action
Emprumapimod selectively inhibits p38α MAPK, a key enzyme in a cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[4] By blocking p38α MAPK, Emprumapimod can modulate the production of downstream pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] This mechanism makes it a compound of interest for inflammatory diseases and conditions where p38 MAPK signaling is dysregulated, such as in certain cardiomyopathies.[4][5]
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade and the inhibitory action of Emprumapimod.
Quantitative Data Summary
The following tables summarize the reported effective dosages and pharmacokinetic parameters of this compound in mouse models.
Table 1: Effective Dosage in Mouse Models
| Mouse Model | Dosage | Dosing Route | Frequency | Duration | Observed Effects | Reference |
| Multiple Myeloma (RPMI-8226 Xenograft) | 30 mg/kg | Oral (p.o.) | Not Specified | Not Specified | Inhibition of tumor growth (72%), decreased IL-6 (91%) and TNF-α (95%) | [2][3] |
| Dilated Cardiomyopathy (LmnaH222P/H222P) | 30 mg/kg | Oral (p.o.) | Twice daily | 4 weeks | Prevents left ventricular dilatation and deterioration of fractional shortening | [2][6] |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing | Reference |
| Plasma Half-life (t1/2) | ~0.6 - 5.9 hours | Single dose | [7] |
| Systemic Plasma Clearance | High | Single dose | [7] |
Experimental Protocols
Formulation and Preparation
This compound is typically administered orally via gavage. Below are example protocols for preparing a formulation.
Formulation 1: Aqueous Suspension This formulation is suitable for many oral gavage studies.
-
Components:
-
This compound powder
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
45% Saline (0.9% NaCl)
-
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
Dissolve the powder in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly until clear.
-
Add Tween 80 to the solution and mix until clear.
-
Finally, add saline to reach the final desired volume and mix thoroughly.[2]
-
Formulation 2: Corn Oil Suspension An alternative for compounds with poor aqueous solubility.
-
Components:
-
This compound powder
-
10% DMSO
-
90% Corn Oil
-
-
Preparation Steps:
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to the corn oil.
-
Vortex or sonicate the mixture to ensure a uniform suspension before each administration.[2]
-
Administration Protocol: Oral Gavage in Mice
Experimental Workflow: Oral Gavage
Caption: A standard workflow for the oral administration of Emprumapimod in mice.
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for adult mice).
-
Syringe (e.g., 1 mL).
-
Prepared Emprumapimod formulation.
-
Animal scale.
-
-
Procedure:
-
Animal Preparation: Acclimatize the mice to handling for several days before the experiment to reduce stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered based on its body weight (e.g., for a 30 mg/kg dose in a 25 g mouse, the total dose is 0.75 mg).
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Toxicology and Safety Considerations
-
Preclinical Toxicology: Preclinical studies in rats and monkeys have shown that Emprumapimod was well-tolerated at doses up to 100 mg/kg twice daily. Observed side effects were primarily gastrointestinal and were reversible.[7]
-
LD50: The LD50 (median lethal dose) for Emprumapimod in mice has not been reported in the reviewed literature.
-
Monitoring: It is crucial to monitor animals for any adverse effects, including changes in weight, behavior, and food/water intake, especially during chronic dosing studies.
Conclusion
The available data suggests that an oral dose of 30 mg/kg of this compound is effective in mouse models of multiple myeloma and dilated cardiomyopathy. This dose can be administered once or twice daily. While comprehensive dose-ranging and toxicology studies in mice are not publicly available, data from other species suggest a favorable safety profile. Researchers should carefully consider the formulation and administration protocol to ensure accurate and safe dosing. Further studies are warranted to define the optimal therapeutic window for Emprumapimod in various mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emprumapimod (PF-07265803) | p38 MAPK | 765914-60-1 | Invivochem [invivochem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in animal and human pluripotent stem cell modeling of cardiac laminopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Emprumapimod Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, formulation, and analysis of Emprumapimod hydrochloride for research purposes. The included protocols offer step-by-step guidance for the preparation of solutions for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Understanding its solubility is critical for the design of effective experimental protocols.
Table 1: Solubility of Emprumapimod
| Solvent System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (211.18 mM) | Ultrasonic assistance may be required for complete dissolution.[2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.28 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. A clear solution is formed.[2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.28 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). A clear solution is formed.[2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.28 mM) | 10% DMSO, 90% corn oil. A clear solution is formed.[2] |
Signaling Pathway
This compound targets the p38 MAPK signaling pathway, a key cascade involved in cellular responses to stress, inflammation, and other external stimuli. The pathway involves a series of protein kinase phosphorylations.
Caption: p38 MAPK Signaling Pathway and the inhibitory action of Emprumapimod.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Studies
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into cell culture medium for use in cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Accurately weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the target concentration. It is recommended to add the solvent incrementally.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial for 10-30 minutes to ensure complete dissolution.[3] A clear solution should be obtained.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation in Cell Culture Medium:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To avoid precipitation, perform serial dilutions of the high-concentration DMSO stock solution into the cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, with less than 0.1% being preferable) to prevent solvent-induced cytotoxicity. [3]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.
-
References
Application Notes and Protocols for Western Blot Analysis of Phospho-p38 MAPK Following Emprumapimod Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emprumapimod hydrochloride (formerly known as ARRY-797 and PF-07265803) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (MAPKα)[1][2]. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in a variety of diseases[3]. Activation of the p38 MAPK pathway involves the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182)[4]. Consequently, measuring the levels of phosphorylated p38 (p-p38) is a key method for assessing the activity of this pathway.
Western blot analysis is a fundamental technique for quantifying the phosphorylation status of p38 MAPK, thereby providing a direct measure of the efficacy and mechanism of action of inhibitors like this compound. A decrease in the ratio of p-p38 MAPK to total p38 MAPK upon treatment indicates successful target engagement and inhibition.
These application notes provide a detailed protocol for utilizing Western blotting to analyze the inhibitory effects of this compound on p38 MAPK phosphorylation.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the dose-dependent inhibitory effect of this compound on p38 MAPK phosphorylation. This data is hypothetical but reflects typical results expected from such an experiment. Researchers should generate their own data for specific cell lines and experimental conditions.
| This compound Concentration (nM) | p-p38 MAPK (Normalized Intensity) | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.88 | 12% |
| 1 | 0.65 | 35% |
| 10 | 0.30 | 70% |
| 100 | 0.12 | 88% |
| 1000 | 0.05 | 95% |
Signaling Pathway and Experimental Logic
The p38 MAPK signaling pathway is a three-tiered kinase cascade. External stimuli, such as inflammatory cytokines or cellular stress, activate MAP kinase kinase kinases (MAP3Ks). These, in turn, phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6 for the p38 pathway. MKK3/6 then dually phosphorylate p38 MAPK at Thr180 and Tyr182, leading to its activation. Activated p38 MAPK proceeds to phosphorylate various downstream substrates, including transcription factors and other kinases, which mediate the cellular response. This compound exerts its inhibitory effect by binding to p38α MAPK and preventing its activation, thus blocking downstream signaling.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of p38 MAPK by Western blot. A cell line known to have a robust p38 MAPK response, such as the human multiple myeloma cell line RPMI-8226, is recommended[1][2][5].
-
Cell Plating: Plate RPMI-8226 cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Prior to treatment, starve the cells in a serum-free medium for 4-6 hours to reduce basal levels of p38 phosphorylation.
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to the desired final concentrations (e.g., 0.1 nM to 1000 nM) in a serum-free medium. Pre-incubate the cells with the varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: To induce p38 phosphorylation, stimulate the cells with a known p38 activator. For RPMI-8226 cells, lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 30-60 minutes is a common stimulus[1][5]. Include an unstimulated control group.
Western Blot Protocol
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-p38 MAPK (Thr180/Tyr182) (12F8) Rabbit Monoclonal Antibody (#4631) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Emprumapimod (PF-07265803) | p38 MAPK | 765914-60-1 | Invivochem [invivochem.com]
Application Notes and Protocols: Investigating Cellular Senescence with Emprumapimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, triggered by various stressors such as DNA damage, oncogene activation, and replicative exhaustion.[1][2][3] Senescent cells remain metabolically active and develop a complex secretome known as the Senescence-Associated Secretory Phenotype (SASP), which includes a host of pro-inflammatory cytokines, chemokines, and growth factors.[4][5] While initially acting as a potent tumor-suppressive mechanism, the accumulation of senescent cells with age contributes to chronic inflammation and various age-related pathologies.
A key signaling pathway implicated in the induction and maintenance of cellular senescence and the SASP is the p38 mitogen-activated protein kinase (MAPK) pathway.[4][6][7] Activation of p38 MAPK by cellular stressors contributes to the establishment of cell cycle arrest and the regulation of SASP factor expression, often through downstream effectors like NF-κB.[8]
Emprumapimod hydrochloride (also known as PF-07265803 or ARRY-797) is a potent and selective oral inhibitor of p38α MAPK.[9][10] As such, it is not a compound used to induce senescence. Instead, it serves as a critical research tool to inhibit p38 MAPK activity, thereby allowing for the investigation of its role in the senescence program. These notes provide detailed protocols for using this compound to modulate and study stress-induced cellular senescence in vitro.
Application Notes
Mechanism of Action: this compound selectively inhibits the p38α MAPK isoform, preventing the phosphorylation of its downstream substrates.[9][10] This action blocks the signaling cascade that contributes to the expression of key senescence and inflammatory mediators. In the context of cellular senescence, inhibiting p38 MAPK is expected to attenuate the senescent phenotype, including reducing the expression of cell cycle inhibitors like p16INK4a and p21WAF1/Cip1 and suppressing the secretion of SASP components.[7][11]
Research Applications:
-
Elucidating the role of p38α MAPK: Use Emprumapimod to determine the necessity of p38α MAPK activity in various models of senescence (e.g., replicative, oncogene-induced, or stress-induced).
-
Modulating the Senescence-Associated Secretory Phenotype (SASP): Investigate the p38α MAPK-dependent regulation of specific SASP factors, such as IL-6 and IL-8.
-
Therapeutic Development: Explore the potential of p38α MAPK inhibition as a "senomorphic" strategy to suppress the detrimental pro-inflammatory effects of senescent cells without necessarily killing them.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. This data can guide dose-selection for in vitro experiments.
| Parameter | Value | Cell Line / Model | Reference |
| IC₅₀ (IL-6 Production) | 100 pM | RPMI-8226 (LPS-induced) | [9][10][12] |
| In Vivo Dosage (Mouse) | 30 mg/kg (oral gavage) | Multiple Myeloma Xenograft | [12][13] |
| In Vivo Dosage (Mouse) | 30 mg/kg (oral, twice daily) | LmnaH222P/H222P mice (Cardiomyopathy) | [12] |
Experimental Protocols
These protocols outline a general workflow for inducing cellular senescence in vitro and subsequently using this compound to study the role of p38 MAPK. Human diploid fibroblasts such as IMR-90 or WI-38 are recommended models.[1]
Protocol 1: Induction of Cellular Senescence via Oxidative Stress
This protocol describes stress-induced premature senescence (SIPS) using hydrogen peroxide (H₂O₂).[14][15]
Materials:
-
Low-passage human diploid fibroblasts (e.g., IMR-90, PDL <30)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Hydrogen Peroxide (H₂O₂), 30% stock solution
-
This compound (prepare stock in DMSO, e.g., 10 mM)
Procedure:
-
Cell Plating: Plate cells at a density that allows for 50-60% confluency the next day.
-
Induction: a. Prepare a fresh working solution of H₂O₂ in serum-free medium. A final concentration range of 100-200 µM is a common starting point, but should be optimized for your specific cell type to induce senescence without causing widespread apoptosis. b. Aspirate the growth medium, wash cells once with PBS. c. Add the H₂O₂ working solution and incubate for 2 hours at 37°C.
-
Recovery & Treatment: a. After incubation, remove the H₂O₂ solution, wash cells twice with PBS. b. Add fresh complete growth medium. c. For inhibitor studies, add this compound to the fresh medium at the desired final concentration (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO) group.
-
Maintenance: Culture the cells for 7-10 days to allow for the full development of the senescent phenotype. Change the medium (with or without inhibitor) every 2-3 days.
-
Analysis: After the incubation period, cells are ready for analysis using the protocols below (SA-β-gal, Western Blot, qRT-PCR).
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a widely used cytochemical marker for senescent cells.[16][17][18]
Materials:
-
SA-β-gal Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal Staining Solution (Recipe below)
-
X-gal stock solution (20 mg/mL in dimethylformamide)
-
PBS
Staining Solution (pH 6.0):
-
1 mg/mL X-gal (from stock)
-
40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
Procedure:
-
Aspirate medium and wash cells twice with PBS.
-
Add Fixative Solution to cover the cell monolayer. Incubate for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add freshly prepared SA-β-gal Staining Solution.
-
Incubate at 37°C (in a non-CO₂ incubator) for 12-16 hours, protected from light.
-
Observe cells under a light microscope for the development of a blue color.
-
Quantify the percentage of blue (senescent) cells by counting at least 200 cells in multiple random fields.
Protocol 3: Western Blot for p16INK4a and p21WAF1/Cip1
This protocol assesses the protein levels of key cell cycle inhibitors upregulated in senescence.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p16INK4a, anti-p21WAF1/Cip1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and clarify by centrifugation.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: a. Incubate with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations. b. Wash the membrane with TBST. c. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantification relative to the loading control.
Protocol 4: qRT-PCR for SASP Factors (IL-6, IL-8)
This protocol measures the mRNA expression levels of key SASP components.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Lyse cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template. b. Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Visualizations
Caption: p38 MAPK pathway in senescence and the inhibitory action of Emprumapimod.
Caption: Workflow for senescence induction and analysis of Emprumapimod's effects.
Caption: Expected impact of p38 MAPK inhibition on key markers of cellular senescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Reactome | Senescence-Associated Secretory Phenotype (SASP) [reactome.org]
- 6. p38(MAPK) in the senescence of human and murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. mdpi.com [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Emprumapimod (PF-07265803) | p38 MAPK | 765914-60-1 | Invivochem [invivochem.com]
- 14. Methods of Cellular Senescence Induction Using Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. buckinstitute.org [buckinstitute.org]
- 18. Senescence Associated β-galactosidase Staining [bio-protocol.org]
Application Notes and Protocols for Emprumapimod Hydrochloride in Cardiac Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a critical regulator of the fibrotic process, playing a key role in the activation of cardiac fibroblasts, the primary cell type responsible for ECM production. Emprumapimod hydrochloride (also known as PF-07265803 and ARRY-797) is a potent and selective inhibitor of p38α MAPK, making it a valuable research tool for investigating the role of this pathway in cardiac fibrosis and for evaluating the therapeutic potential of p38 MAPK inhibition.[1][2][3][4][5]
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of cardiac fibrosis.
Mechanism of Action
This compound selectively inhibits the p38α MAPK isoform, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory stimuli.[1][2][3] In the context of cardiac fibrosis, stressors such as angiotensin II (Ang II) or transforming growth factor-beta (TGF-β) activate the p38 MAPK pathway in cardiac fibroblasts.[6][7][8][9] This activation leads to the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and a high capacity for collagen synthesis.[6][8] By inhibiting p38α MAPK, this compound is expected to block these pro-fibrotic processes.[8][10]
Data Presentation
The following tables summarize expected quantitative outcomes from studies using this compound, based on published data for other p38 MAPK inhibitors in cardiac fibrosis models.
Table 1: Expected In Vivo Efficacy of this compound in a Mouse Model of Angiotensin II-Induced Cardiac Fibrosis
| Parameter | Vehicle Control | Emprumapimod (30 mg/kg, p.o., b.i.d.) | Expected % Change |
| Cardiac Function | |||
| Ejection Fraction (%) | 45 ± 5 | 55 ± 6 | ↑ 22% |
| Fractional Shortening (%) | 22 ± 3 | 28 ± 4 | ↑ 27% |
| Fibrosis Markers | |||
| Collagen Volume Fraction (%) | 15 ± 3 | 8 ± 2 | ↓ 47% |
| α-SMA Positive Area (%) | 10 ± 2 | 4 ± 1 | ↓ 60% |
| Gene Expression (Fold Change) | |||
| Collagen I (Col1a1) | 10 ± 2 | 3 ± 1 | ↓ 70% |
| Collagen III (Col3a1) | 8 ± 1.5 | 2.5 ± 0.8 | ↓ 69% |
| α-SMA (Acta2) | 12 ± 2.5 | 4 ± 1.2 | ↓ 67% |
Data are presented as mean ± SD and are hypothetical, based on typical results from p38 MAPK inhibitor studies.
Table 2: Expected In Vitro Efficacy of this compound on TGF-β-Stimulated Human Cardiac Fibroblasts
| Parameter | Vehicle Control | TGF-β (10 ng/mL) | TGF-β + Emprumapimod (1 µM) | Expected % Inhibition |
| Protein Expression (Fold Change) | ||||
| Phospho-p38 MAPK | 1.0 ± 0.2 | 8.5 ± 1.5 | 1.5 ± 0.5 | 93% |
| α-SMA | 1.0 ± 0.3 | 6.2 ± 1.1 | 1.8 ± 0.6 | 81% |
| Collagen I | 1.0 ± 0.2 | 7.8 ± 1.3 | 2.1 ± 0.7 | 83% |
| Collagen Secretion (µg/mL) | 1.5 ± 0.4 | 9.3 ± 1.8 | 2.5 ± 0.9 | 87% |
| Cell Proliferation (Fold Change) | 1.0 ± 0.1 | 2.5 ± 0.4 | 1.2 ± 0.2 | 87% |
Data are presented as mean ± SD and are hypothetical, based on typical results from in vitro p38 MAPK inhibitor studies.
Experimental Protocols
In Vivo Model: Angiotensin II-Induced Cardiac Fibrosis in Mice
This protocol describes the induction of cardiac fibrosis using Angiotensin II (Ang II) infusion in mice and the evaluation of the anti-fibrotic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Vehicle for Emprumapimod (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Echocardiography system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Osmotic Pump Implantation:
-
Treatment Administration:
-
Divide the Ang II-infused mice into two groups: Vehicle control and Emprumapimod treatment.
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally (by gavage) twice daily for 28 days, starting on the day of pump implantation.
-
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Echocardiography: Perform echocardiography at baseline and at the end of the 28-day treatment period to assess cardiac function (ejection fraction, fractional shortening).
-
Tissue Harvesting:
-
At day 28, euthanize the mice.
-
Perfuse the hearts with saline and then fix a portion in 10% neutral buffered formalin for histology.
-
Snap-freeze the remaining heart tissue in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
Endpoint Analyses:
-
Histological Analysis of Fibrosis:
-
Embed fixed heart tissue in paraffin (B1166041) and section.
-
Stain sections with Picrosirius Red to visualize collagen fibers.[3][4]
-
Quantify the collagen volume fraction using digital image analysis software (e.g., ImageJ).[2][5]
-
Perform immunohistochemistry for α-SMA to identify myofibroblasts.
-
-
Biochemical Analysis of Collagen Content:
-
Gene Expression Analysis:
-
Extract RNA from frozen heart tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-fibrotic genes, such as Col1a1, Col3a1, and Acta2 (α-SMA).
-
-
Western Blot Analysis:
-
Extract protein from frozen heart tissue.
-
Perform Western blotting to assess the protein levels of α-SMA and the phosphorylation status of p38 MAPK to confirm target engagement.
-
In Vitro Model: TGF-β-Induced Myofibroblast Differentiation
This protocol describes the use of primary human cardiac fibroblasts to model fibrosis in vitro and to assess the inhibitory effect of this compound.
Materials:
-
Primary human cardiac fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
DMSO (vehicle for Emprumapimod)
-
Reagents for Western blotting, immunofluorescence, collagen assay, and proliferation assay
Procedure:
-
Cell Culture: Culture primary human cardiac fibroblasts in fibroblast growth medium.
-
Seeding and Serum Starvation:
-
Seed fibroblasts into appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for proliferation assays).
-
Once cells reach ~70-80% confluency, replace the growth medium with serum-free medium for 24 hours to synchronize the cells.
-
-
Treatment:
-
Incubation: Incubate the cells for 24-48 hours.
Endpoint Analyses:
-
Western Blot Analysis:
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Stain for α-SMA to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.[23]
-
Counterstain with DAPI to visualize nuclei.
-
-
Collagen Secretion Assay:
-
Cell Proliferation Assay:
-
Assess cell proliferation using a standard method such as BrdU incorporation or a WST-1/MTT assay.
-
Conclusion
This compound, as a selective p38α MAPK inhibitor, represents a powerful tool for elucidating the role of this signaling pathway in the pathogenesis of cardiac fibrosis. The protocols outlined above provide a framework for robust preclinical evaluation of this compound in relevant in vivo and in vitro models. The expected outcomes, including reduced collagen deposition, decreased myofibroblast differentiation, and improved cardiac function, would provide strong evidence for the anti-fibrotic potential of p38 MAPK inhibition. These studies can contribute significantly to the development of novel therapeutic strategies for heart failure and other fibrotic cardiac diseases.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Quantification of myocardial fibrosis by digital image analysis and interactive stereology | springermedizin.de [springermedizin.de]
- 3. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC δ and βII regulate angiotensin II-mediated fibrosis through p38: a mechanism of RV fibrosis in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Cardiac Fibroblast-Specific Activating Transcription Factor 3 Protects Against Heart Failure by Suppressing MAP2K3-p38 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accuratechemical.com [accuratechemical.com]
- 14. biovendor.com [biovendor.com]
- 15. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. ilexlife.com [ilexlife.com]
- 18. innoprot.com [innoprot.com]
- 19. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. iscrm.uw.edu [iscrm.uw.edu]
Application Notes and Protocols for Emprumapimod Hydrochloride in Rodent Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Emprumapimod hydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in various rodent models of inflammation. The protocols detailed below are for research purposes only.
Introduction
This compound (also known as ARRY-797 or PF-07265803) is an orally active small molecule that selectively inhibits p38α MAPK.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and plays a central role in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting this pathway, Emprumapimod has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies, making it a valuable tool for investigating inflammatory processes and for the development of novel therapeutics for inflammatory diseases.
Mechanism of Action: p38α MAPK Inhibition
This compound exerts its anti-inflammatory effects by targeting the p38α MAPK pathway. This pathway is a key signaling cascade that becomes activated in response to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of p38α MAPK leads to the downstream activation of transcription factors and other kinases, resulting in the increased expression of inflammatory mediators. Emprumapimod, by selectively inhibiting p38α, effectively suppresses the production of these inflammatory molecules.
Data Presentation: Efficacy in Rodent Models
The following tables summarize the quantitative data on the efficacy of this compound in various rodent models.
Table 1: Inhibition of Inflammatory Markers and Tumor Growth
| Animal Model | Dosage and Administration | Measured Outcome | Result | Reference |
|---|---|---|---|---|
| SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg, oral (p.o.) | Inhibition of IL-6 expression | 91% | [1][2] |
| SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg, oral (p.o.) | Inhibition of TNF-α expression | 95% | [1][2] |
| SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg, oral (p.o.) | Inhibition of tumor growth | 72% |[1][2] |
Table 2: Effects in a Mouse Model of Dilated Cardiomyopathy
| Animal Model | Dosage and Administration | Measured Outcome | Result | Reference |
|---|
| LmnaH222P/H222P mice | 30 mg/kg, oral (p.o.), twice daily for 4 weeks | Prevention of left ventricular (LV) dilatation and deterioration of fractional shortening (FS) | Significant prevention of LV dilatation and FS deterioration |[1][2] |
Experimental Protocols
Below are detailed protocols for the administration of this compound in two common rodent inflammation models.
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study acute systemic inflammatory responses.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles
-
Syringes and needles for injection
-
Blood collection tubes
-
ELISA kits for mouse IL-6 and TNF-α
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Drug Administration: Administer this compound (30 mg/kg) or vehicle to the respective groups via oral gavage.
-
LPS Challenge: One hour after drug administration, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 2, 6, and 24 hours) after LPS injection, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).
-
Cytokine Measurement: Process blood samples to obtain serum and measure the concentrations of IL-6 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
This is a widely used model for studying the pathology of rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle for oral administration
-
Bovine or chicken type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Calipers for measuring paw thickness
Procedure:
-
CIA Induction:
-
On day 0, immunize rats with an emulsion of type II collagen and IFA subcutaneously at the base of the tail.
-
On day 7, administer a booster immunization in the same manner.
-
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 30 mg/kg) or vehicle upon the first clinical signs of arthritis (typically around day 10-14).
-
-
Assessment of Arthritis:
-
Monitor the rats regularly for the onset and severity of arthritis.
-
Score the clinical signs of arthritis based on a scale (e.g., 0-4 for each paw, with 0 being normal and 4 being severe swelling and redness).
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28 or 42), euthanize the animals.
-
Collect blood for analysis of inflammatory markers and anti-collagen antibodies.
-
Collect hind paws for histological examination to assess joint damage.
-
Conclusion
This compound is a valuable research tool for studying inflammatory processes in rodent models. Its potent and selective inhibition of p38α MAPK allows for the targeted investigation of this key signaling pathway in various inflammatory diseases. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of Emprumapimod in models of acute systemic inflammation and chronic autoimmune arthritis. Appropriate dose-response studies and optimization of protocols for specific research questions are recommended.
References
Application Notes and Protocols: In Vitro Kinase Assay for Emprumapimod Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emprumapimod hydrochloride (also known as PF-07265803 and ARRY-797) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in the pathogenesis of various inflammatory diseases and cardiomyopathies.[4][5] this compound has been investigated for its therapeutic potential in conditions such as dilated cardiomyopathy and acute inflammatory pain.[2][3]
These application notes provide detailed protocols for determining the in vitro kinase activity of this compound against its primary target, p38α MAPK. The provided methodologies can be adapted to assess the compound's selectivity against other p38 MAPK isoforms and a broader panel of kinases.
Data Presentation
The inhibitory activity of this compound has been quantified to determine its potency against p38α MAPK. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Assay Type | IC50 | Reference |
| p38α MAPK | Enzymatic Assay | < 5 nM | [4] |
| Inhibition of LPS-induced IL-6 production | Cell-based Assay (RPMI-8226 cells) | 100 pM |
Signaling Pathway and Experimental Workflow
To understand the context of the in vitro kinase assay, it is essential to visualize the p38 MAPK signaling pathway and the experimental workflow for assessing the inhibitory activity of this compound.
Caption: p38 MAPK Signaling Pathway and Inhibition by Emprumapimod.
Caption: Experimental Workflow for In Vitro Kinase Assay.
Experimental Protocols
Two common methods for performing in vitro kinase assays are detailed below. Method A is a traditional assay that measures the phosphorylation of a substrate, while Method B is a luminescence-based assay that quantifies ADP production.
Method A: In Vitro p38α MAPK Kinase Assay (Substrate Phosphorylation)
This protocol is adapted from standard non-radioactive p38 MAP Kinase Assay Kits.
1. Materials and Reagents:
-
This compound
-
Recombinant active p38α MAPK enzyme
-
ATF-2 fusion protein (or other suitable substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Wash Buffer (e.g., TBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Microplate reader or imaging system for chemiluminescence detection
2. Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the recombinant p38α MAPK enzyme with the Kinase Assay Buffer.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the ATF-2 substrate to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for p38α MAPK.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Reaction Termination and SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-ATF-2) overnight at 4°C.
-
Wash the membrane three times with Wash Buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with Wash Buffer.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
Quantify the band intensities for phosphorylated ATF-2.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Method B: ADP-Glo™ Kinase Assay
This protocol is based on the principle of measuring ADP produced during the kinase reaction.
1. Materials and Reagents:
-
This compound
-
Recombinant active p38α MAPK enzyme
-
Suitable substrate for p38α MAPK (e.g., a peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Prepare the p38α MAPK enzyme, substrate, and ATP in the appropriate kinase buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO vehicle control to the wells of the assay plate.
-
Add 2 µL of the diluted p38α MAPK enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stopping the Reaction and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols provided herein offer robust methods for the in vitro characterization of this compound's inhibitory activity against p38α MAPK. These assays are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts. Researchers can utilize these methodologies to expand the characterization of this compound by assessing its selectivity against other kinases, which is a critical step in the evaluation of any kinase inhibitor.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytokine Release Syndrome with Emprumapimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a rapid and massive release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). It is a common and potentially life-threatening toxicity associated with various immunotherapies, including CAR T-cell therapy and bispecific antibodies. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates the production of these inflammatory cytokines.[1][2] Emprumapimod hydrochloride (also known as PF-07265803 or ARRY-797) is a potent and selective inhibitor of p38α MAPK, making it a valuable tool for studying and potentially mitigating CRS.[3][4]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of CRS.
Mechanism of Action
This compound selectively inhibits the p38α MAPK isoform.[3] The p38 MAPK pathway is activated by various cellular stressors and inflammatory stimuli, leading to the downstream activation of transcription factors that control the expression of key pro-inflammatory cytokines. By inhibiting p38α MAPK, this compound effectively blocks the production and release of cytokines implicated in the pathophysiology of CRS.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Stimulant | Cytokine Measured | IC50 | Reference |
| RPMI-8226 | Lipopolysaccharide (LPS) | IL-6 | 100 pM | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Cytokine Inhibition | Reference |
| SCID-beige mice with RPMI-8226 xenografts | 30 mg/kg, oral (p.o.), twice daily | IL-6: 91% TNF-α: 95% | [4] |
Experimental Protocols
In Vitro Cytokine Release Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes how to assess the inhibitory effect of this compound on cytokine release from human PBMCs stimulated to mimic CRS.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Mononuclear Progenitor Cell Enrichment Cocktail or Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies
-
96-well cell culture plates
-
ELISA kits for human IL-6, TNF-α, and IL-1β
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or RosetteSep™ enrichment.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.1%.
-
Treatment: Add varying concentrations of this compound to the wells containing PBMCs. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Induce cytokine release by adding a stimulating agent to the wells. Common stimulants include:
-
LPS (e.g., 100 ng/mL)
-
Immobilized anti-CD3 antibody (e.g., 1 µg/mL) and soluble anti-CD28 antibody (e.g., 1 µg/mL)
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the levels of IL-6, TNF-α, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value.
In Vivo Murine Model of CAR T-cell Induced Cytokine Release Syndrome
This protocol outlines a method to evaluate the efficacy of this compound in a humanized mouse model of CRS induced by CAR T-cells.
Materials:
-
This compound
-
Immunodeficient mice (e.g., NSG mice)
-
Human PBMCs
-
Human tumor cells expressing the target antigen for the CAR T-cells (e.g., CD19+ cancer cells)
-
CAR T-cells targeting the specific tumor antigen
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for human and murine IL-6 and TNF-α
Protocol:
-
Humanization of Mice: Engraft immunodeficient mice with human PBMCs by intravenous or intraperitoneal injection. Allow 1-2 weeks for engraftment.
-
Tumor Cell Implantation: Inoculate the humanized mice with human tumor cells (e.g., intravenously or subcutaneously) to establish a tumor burden.
-
CAR T-cell Administration: Once tumors are established, administer a therapeutic dose of CAR T-cells intravenously.
-
This compound Treatment:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose).
-
Administer this compound (e.g., 30 mg/kg, twice daily) or vehicle control to the mice, starting either prophylactically (before CAR T-cell injection) or therapeutically (upon observation of CRS symptoms).
-
-
Monitoring of CRS: Monitor the mice daily for clinical signs of CRS, including weight loss, ruffled fur, hunched posture, and reduced activity.
-
Blood Collection and Cytokine Analysis:
-
Collect blood samples at various time points after CAR T-cell administration (e.g., 24, 48, 72 hours).
-
Separate plasma and measure the levels of human and murine cytokines (e.g., IL-6, TNF-α) using specific ELISA kits.
-
-
Data Analysis: Compare the cytokine levels, clinical scores, and survival rates between the this compound-treated group and the vehicle control group.
Visualizations
Signaling Pathway of p38 MAPK in Cytokine Release
Caption: p38 MAPK signaling cascade in cytokine production.
Experimental Workflow for In Vitro Cytokine Release Assay
Caption: Workflow for in vitro cytokine inhibition assay.
Experimental Workflow for In Vivo CRS Model
Caption: Workflow for in vivo CRS study in humanized mice.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Emprumapimod Hydrochloride Resistance
Welcome to the technical support center for Emprumapimod hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this compound resistance in experimental settings. As this compound is a selective p38α MAPK inhibitor, this guide draws upon established mechanisms of resistance to the broader class of p38 MAPK inhibitors to provide a framework for addressing experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance to p38 MAPK inhibitors?
A1: Resistance to p38 MAPK inhibitors can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of p38 MAPK. The most common bypass pathways include the ERK/MEK and PI3K/Akt signaling cascades.
-
Alterations in Apoptosis and Autophagy: Resistance can be associated with a shift in the balance between apoptosis (programmed cell death) and autophagy (a cellular recycling process). Inhibition of p38 MAPK may lead to a decrease in apoptosis and an increase in protective autophagy, allowing cells to survive treatment.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Target Alteration: Although less commonly reported for this class of inhibitors, mutations in the p38 MAPK protein could potentially alter the drug binding site and reduce the inhibitor's effectiveness.
Q2: How can I confirm that my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your experimental cells versus the parental (sensitive) cell line. A significant rightward shift in the IC50 curve for your experimental cells indicates the development of resistance.
Q3: What are the first troubleshooting steps if I observe inconsistent or unexpected results in my experiments with this compound?
A3: If you encounter inconsistent results, consider the following:
-
Inhibitor Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell Line Integrity: Regularly perform cell line authentication (e.g., using short tandem repeat analysis) to ensure you are working with the correct cell line. Also, routinely test for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
Experimental Consistency: Maintain consistency in experimental parameters such as cell seeding density, treatment duration, and reagent concentrations.
Troubleshooting Guides
This section provides structured guidance for identifying and overcoming resistance to this compound.
Problem 1: Decreased Cell Death Observed After Treatment
If you observe a decrease in the expected level of cell death upon treatment with this compound, it may be due to the activation of pro-survival mechanisms.
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 values of this compound in your suspected resistant cells and the sensitive parental cells.
-
Investigate Bypass Pathways: Use Western blotting to analyze the phosphorylation status of key proteins in the ERK/MEK and PI3K/Akt pathways (e.g., p-ERK, p-Akt). Increased phosphorylation of these proteins in the presence of this compound suggests the activation of bypass signaling.
-
Assess Apoptosis and Autophagy:
-
Apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells. A reduction in the apoptotic population in treated resistant cells compared to sensitive cells is indicative of resistance.
-
Autophagy: Perform an LC3 turnover assay by Western blot. An increase in the conversion of LC3-I to LC3-II in the presence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) suggests an induction of autophagic flux, which could be a survival mechanism.
-
Problem 2: Loss of Inhibitor Efficacy Over Time
A gradual loss of this compound's effectiveness in long-term cultures may point towards the emergence of a resistant cell population.
Troubleshooting Steps:
-
Evaluate Drug Efflux: Perform a rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate in your experimental cells, which can be blocked by a known ABC transporter inhibitor (e.g., verapamil), suggests a role for drug efflux pumps in resistance.
-
Consider Combination Therapies: Based on your findings from the bypass pathway analysis, consider co-treating your cells with this compound and an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor or a PI3K/Akt inhibitor).
-
Analyze Synergy: Use the Chou-Talalay method to calculate the Combination Index (CI) from dose-response data of the combination treatment. A CI value less than 1 indicates a synergistic interaction, suggesting this combination may be effective in overcoming resistance.
Data Presentation
Table 1: IC50 Values of p38 MAPK Inhibitors in Sensitive and Resistant Cell Lines
| p38 MAPK Inhibitor | Cell Line | IC50 (Sensitive) | Cell Line (Resistant) | IC50 (Resistant) | Fold Resistance | Reference |
| SB202190 | HCT-116 | ~5 µM (with SN38) | HCT-116/SN38-R | >10 µM (with SN38) | >2 | [3] |
| Doramapimod | AML Patient Samples | Median IC50: 1.71 µM | - | - | - | [1] |
| Pamapimod | - | - | - | - | - | [3] |
| PCG | Human Lung Macrophages | ~10 nM | - | - | - | [4] |
Note: Data for this compound is not currently available in the public domain. The values presented are for other p38 MAPK inhibitors and serve as a reference.
Table 2: Examples of Combination Therapies to Overcome p38 MAPK Inhibitor Resistance
| p38 MAPK Inhibitor | Combination Agent | Cell Line/Model | Effect | Reference |
| Doramapimod | Palbociclib (CDK4/6 inhibitor) | AML Patient Samples | Synergistic, significantly enhanced efficacy (Median IC50: 0.014 µM) | [1] |
| Doramapimod | Venetoclax (BCL2 inhibitor) | AML Patient Samples | Synergistic, significantly enhanced efficacy (Median IC50: 0.075 µM) | [1] |
| SB203580 | Dexamethasone (Corticosteroid) | COPD Alveolar Macrophages | Synergistic enhancement of anti-inflammatory effects | [5] |
| PD169316 | Triciribine (Akt inhibitor) | NB4 and HL-60 (Myeloid Leukemia) | Enhanced cell differentiation | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Bypass Pathway Activation (p-ERK & p-Akt)
This protocol describes the detection of phosphorylated ERK1/2 and Akt, key indicators of bypass pathway activation.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol allows for the quantification of apoptotic cells.[7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: LC3 Turnover Assay for Autophagy by Western Blot
This assay measures autophagic flux.[9][10][11][12]
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the treatment period.
-
Western Blot: Perform Western blotting as described in Protocol 1, using a primary antibody against LC3.
-
Analysis: Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux.
Protocol 4: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This assay assesses the function of drug efflux pumps.[2][13][14][15][16]
Materials:
-
Rhodamine 123
-
Verapamil (B1683045) (optional, as a P-gp inhibitor)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Loading: Incubate cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C.
-
Washing: Wash cells with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for dye efflux. For inhibitor controls, include verapamil in the efflux medium.
-
Analysis: Measure the intracellular fluorescence by flow cytometry or a fluorescence plate reader. Reduced fluorescence in your experimental cells compared to control cells indicates increased efflux activity.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms leading to resistance against p38 MAPK inhibitors.
Caption: A logical workflow for investigating and overcoming Emprumapimod resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. MDR1 Efflux Assay [sigma-aldrich.cnreagent.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Emprumapimod Hydrochloride
Welcome to the technical support center for Emprumapimod hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving oral bioavailability.
Troubleshooting Guide & FAQs
This section addresses specific issues related to the in vivo bioavailability of this compound in a question-and-answer format.
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a known challenge for this compound. Based on available preclinical data, the oral bioavailability can be as low as 1.3% and up to 32% in animal models. Several factors can contribute to this:
-
Extensive First-Pass Metabolism: Clinical study data indicates that this compound (PF-07265803) is extensively metabolized. The parent drug constitutes only a minor fraction of the circulating compounds in blood compared to its metabolites. This suggests that a significant portion of the drug is metabolized in the liver and/or gut wall before it can reach systemic circulation.
-
Moderate Membrane Permeability and Active Efflux: In vitro studies have suggested that this compound has moderate membrane permeability. Furthermore, it may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), in the gastrointestinal tract. These transporters can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Q2: What strategies can we employ to overcome the extensive metabolism of this compound?
A2: Addressing the high first-pass metabolism is crucial for improving bioavailability. Consider the following approaches:
-
Co-administration with CYP450 Inhibitors: Investigating the primary cytochrome P450 (CYP) enzymes responsible for Emprumapimod's metabolism could open the door to co-administration with specific, potent CYP inhibitors. However, this approach must be carefully evaluated for potential drug-drug interactions.
-
Formulation Strategies to Promote Lymphatic Absorption: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs), can facilitate lymphatic transport. The lymphatic route bypasses the portal circulation and, consequently, the first-pass metabolism in the liver.
-
Structural Modification (Prodrug Approach): While a long-term strategy, creating a prodrug of Emprumapimod by masking the metabolic sites can prevent degradation. The prodrug would then be converted to the active parent drug in systemic circulation.
Q3: How can we address the potential issue of active efflux by P-glycoprotein?
A3: If active efflux is a significant barrier, the following strategies can be investigated:
-
Formulation with P-gp Inhibitors: Incorporating P-gp inhibitors into the formulation can increase the intestinal absorption of Emprumapimod. Many excipients used in lipid-based formulations, such as Tween 80 and Cremophor EL, have P-gp inhibitory effects.
-
Nanoparticle-based Delivery Systems: Encapsulating Emprumapimod in nanoparticles can mask the drug from efflux transporters and promote its uptake through endocytosis.
Q4: What formulation approaches can be used to improve the dissolution and solubility of this compound?
A4: Enhancing the solubility and dissolution rate is a fundamental step in improving the oral absorption of poorly soluble compounds. Consider these techniques:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing Emprumapimod in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its aqueous solubility and dissolution.
-
Lipid-Based Formulations: As mentioned earlier, lipid-based systems can improve solubilization of lipophilic drugs in the gastrointestinal tract.
Quantitative Data Summary
The following table summarizes the reported oral bioavailability of Emprumapimod (ARRY-797) in preclinical species.
| Species | Oral Bioavailability (F%) | Reference |
| Mouse | 1.3 - 32 | [1] |
| Rat | 1.3 - 32 | [1] |
| Monkey | 1.3 - 32 | [1] |
Experimental Protocols
Below is a representative protocol for an in vivo oral bioavailability study in rats, synthesized from common practices for small molecule kinase inhibitors. This should be adapted based on specific experimental needs and institutional guidelines.
Objective: To determine the oral bioavailability of this compound in a new formulation compared to an intravenous (IV) reference.
Materials:
-
This compound
-
Test formulation vehicle (e.g., SEDDS, ASD, etc.)
-
IV formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Syringes and needles for IV administration and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least 3 days before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Oral Group (n=5): Administer the test formulation of this compound via oral gavage at a dose of 30 mg/kg.
-
Intravenous Group (n=5): Administer this compound in the IV vehicle via the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein into heparinized tubes at the following time points:
-
Oral Group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Immediately after collection, centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Emprumapimod in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of Emprumapimod.
-
Process the plasma samples (e.g., via protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both oral and IV routes:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the plasma concentration-time Curve) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
t1/2 (elimination half-life)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
p38 MAPK Signaling Pathway
Emprumapimod is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The diagram below illustrates the canonical p38 MAPK signaling cascade.
Caption: The p38 MAPK signaling pathway and the inhibitory action of Emprumapimod.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for addressing and improving the in vivo bioavailability of a compound like this compound.
Caption: A workflow for troubleshooting and enhancing oral bioavailability.
References
Troubleshooting Emprumapimod hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Emprumapimod hydrochloride, particularly concerning its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates after dilution in my cell culture medium. What is the cause?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many small molecule inhibitors, including this compound. This phenomenon, often called "crashing out," occurs because the compound's solubility is significantly lower in the aqueous environment of the cell culture medium compared to the highly concentrated organic solvent stock. The final concentration of DMSO in your culture medium is a critical factor; while it aids initial dissolution, its solvating capacity is greatly reduced upon high dilution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is capable of dissolving the compound at high concentrations, for instance, 100 mg/mL (211.18 mM), although ultrasonic assistance may be required.[1] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and SBE-β-CD have been described.[1][2]
Q3: What is the maximum permissible final DMSO concentration in my cell culture experiments?
A3: To minimize solvent-induced toxicity and reduce the risk of precipitation, the final DMSO concentration in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[3] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
Q4: Can I use a solution that has already precipitated?
A4: It is strongly advised not to use a solution with visible precipitates. The presence of solid particles indicates that the actual concentration of the dissolved inhibitor is unknown and significantly lower than intended, which will lead to inaccurate and unreliable experimental results.[4]
Q5: How should I store my this compound stock solution?
A5: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is best to aliquot the stock solution into smaller, single-use volumes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce the solubility of the compound over time.[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experimental media.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Step 1: Verify the Integrity of the Stock Solution
Before troubleshooting downstream steps, ensure your stock solution is sound.
-
Visual Inspection: A properly prepared stock solution in 100% DMSO should be a clear, homogenous solution. If you observe any crystals or cloudiness, the compound may not be fully dissolved.
-
Action: Try gentle warming (up to 37°C) or brief sonication to aid dissolution.[6] If the precipitate persists, it is best to prepare a fresh stock solution.
Step 2: Optimize the Dilution Protocol
The manner in which you dilute the concentrated DMSO stock into your aqueous medium is critical. Rapid changes in solvent polarity are a primary cause of precipitation.
-
Problem: Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media.
-
Solution: Serial Dilution. Perform one or more intermediate dilution steps. First, dilute the high-concentration DMSO stock to a lower concentration in DMSO. Then, add this intermediate stock to the pre-warmed (37°C) culture medium.[3] This gradual reduction in DMSO concentration can help keep the compound in solution.
Step 3: Determine the Maximum Soluble Concentration
It is possible that the intended final concentration of this compound exceeds its solubility limit in your specific cell culture medium.
-
Action: Perform a Solubility Test. Prepare a serial dilution of this compound in your complete cell culture medium. Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) and visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working concentration.
Step 4: Consider Media Components and Additives
Certain components in your culture medium, such as high concentrations of serum proteins, could potentially interact with the compound and reduce its solubility.
-
Action: Serum Concentration. If your protocol allows, test for precipitation in media with a lower serum concentration or in a serum-free medium to see if this resolves the issue.
-
Action: Use of Solubility Enhancers. For particularly challenging cases, the use of solubility-enhancing excipients may be considered, although their effects on your specific assay must be validated. These can include cyclodextrins or non-ionic surfactants like Tween® 80.[7]
Data Presentation: Emprumapimod Solubility
The following table summarizes the known solubility of Emprumapimod and its hydrochloride salt in various solvents and formulations.
| Compound | Solvent/Formulation | Solubility | Molar Equivalent | Reference |
| Emprumapimod | DMSO | 100 mg/mL | 211.18 mM | [1] |
| Emprumapimod | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.28 mM | [1] |
| Emprumapimod | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 5.28 mM | [1] |
| Emprumapimod | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 5.28 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it briefly to 37°C to ensure complete dissolution.[6]
-
Storage: Aliquot the clear stock solution into single-use tubes and store at -80°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol uses a two-step dilution to minimize precipitation.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your high-concentration DMSO stock in 100% DMSO. For example, dilute a 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Warm the Medium: Pre-warm your complete cell culture medium to 37°C.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the intermediate DMSO stock. For instance, add 1 µL of the 1 mM intermediate stock to 1 mL of medium to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%.
-
Final Check: Visually inspect the final solution to ensure it is clear before adding it to your cells.
Signaling Pathway and Mechanism of Action
Emprumapimod is a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[8][9] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38α can modulate the production of inflammatory cytokines like IL-6 and TNF-α.[8]
Caption: The p38 MAPK signaling pathway and the inhibitory action of Emprumapimod.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Emprumapimod (PF-07265803) | p38 MAPK | 765914-60-1 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
Optimizing Emprumapimod hydrochloride concentration for IC50 determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Emprumapimod hydrochloride in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell differentiation, apoptosis, and inflammation.[4][][6] this compound exerts its effect by binding to the ATP-binding pocket of p38α MAPK, thereby preventing the phosphorylation of its downstream targets.[6]
Q2: What is a typical IC50 value for this compound?
A2: The reported IC50 value for this compound (also known as ARRY-797) is approximately 100 pM for the inhibition of LPS-induced IL-6 production in RPMI-8226 cells.[1][7] However, the exact IC50 value can vary depending on the cell line, experimental conditions, and the assay used.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (211.18 mM).[7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in cell culture medium for your experiments.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final DMSO concentration is too low to maintain solubility. | Prepare serial dilutions of the high-concentration DMSO stock solution in complete culture medium just before adding to the cells. Ensure thorough mixing. Consider performing a solubility test by preparing the highest desired concentration in the culture medium and visually inspecting for precipitates after a short incubation. |
| High Variability Between Replicate Wells | Inconsistent cell seeding. Pipetting errors during compound dilution or addition. Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or culture medium. |
| No Dose-Response (Flat Curve) | The concentration range tested is too low or too high. The chosen cell line is not sensitive to p38 MAPK inhibition. The assay is not sensitive enough to detect the inhibitory effect. | Perform a wider range of serial dilutions (e.g., from 1 pM to 10 µM) to ensure the IC50 value falls within the tested concentrations. Confirm that the chosen cell line expresses active p38 MAPK and that the pathway is activated under your experimental conditions (e.g., by a stimulus like LPS). Consider using a more direct assay, such as a p38 MAPK phosphorylation assay (Western blot or ELISA) to measure the direct inhibition of the target.[4] |
| Non-Sigmoidal Dose-Response Curve | Compound cytotoxicity at high concentrations. Off-target effects of the compound. Complex biological response to the inhibitor. | Carefully observe the cells under a microscope at high concentrations to check for signs of cell death. If cytotoxicity is observed, it may be necessary to use a shorter incubation time or a different assay that is less affected by cell viability (e.g., a direct kinase activity assay). If the curve shows a biphasic response, it could indicate off-target effects at higher concentrations. |
| IC50 Value Significantly Different from Published Data | Different cell line used. Variations in experimental parameters (e.g., cell density, incubation time, stimulus concentration). Different assay methodology. | Ensure that your experimental setup is as close as possible to the published methodology if you are trying to reproduce the results. Report your specific cell line and experimental conditions when documenting your findings. It is normal for IC50 values to vary between different biological systems. |
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
This compound
-
DMSO
-
Adherent cells (e.g., RPMI-8226, SW480, or another relevant cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain working solutions that are 10-fold more concentrated than the desired final concentrations. A suggested final concentration range is 0.01 nM to 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for determining the IC50 of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Mitigating cytotoxicity of Emprumapimod hydrochloride at high doses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with high doses of Emprumapimod hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-07265803) is an orally active and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] The p38 MAPK pathway is a critical regulator of inflammatory responses.[2] By inhibiting p38α, Emprumapimod can modulate the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1][3] It has been investigated for its therapeutic potential in conditions such as dilated cardiomyopathy and acute inflammatory pain.[1]
Q2: Is this compound known to be cytotoxic at high doses?
Publicly available data from clinical trials of Emprumapimod for dilated cardiomyopathy did not indicate major safety concerns, suggesting that significant cytotoxicity may not be a primary issue at therapeutic doses.[4] However, in preclinical research and development, it is crucial to evaluate the potential for dose-dependent cytotoxicity. High concentrations of any small molecule inhibitor can lead to off-target effects and cellular stress, potentially resulting in cytotoxicity.[5] For p38 MAPK inhibitors, off-target effects can sometimes lead to toxicities such as liver toxicity (hepatotoxicity).[5]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While specific data for Emprumapimod is limited, high-dose cytotoxicity of small molecule kinase inhibitors can be attributed to several mechanisms:
-
Off-Target Kinase Inhibition: At high concentrations, the selectivity of kinase inhibitors can decrease, leading to the inhibition of other essential kinases. This can disrupt critical cellular signaling pathways and lead to cell death.[5]
-
Oxidative Stress: Many chemical compounds can induce the overproduction of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components and trigger apoptosis.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can impair cellular energy production and initiate apoptotic pathways.
-
Induction of Apoptosis: Off-target effects or cellular stress can activate programmed cell death pathways.
Q4: What are the general strategies to mitigate drug-induced cytotoxicity in our experiments?
Several strategies can be employed to reduce potential cytotoxicity in an experimental setting:
-
Formulation Optimization: Modifying the drug's formulation can alter its pharmacokinetic properties, potentially reducing peak concentrations (Cmax) that may be associated with toxicity.[6] This can involve using different solvents or excipients.
-
Co-treatment with Protective Agents:
-
Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.[7]
-
Caspase Inhibitors: If apoptosis is identified as the primary mode of cell death, pan-caspase inhibitors can be used to block this pathway in mechanistic studies.
-
-
Dose and Time Optimization: Carefully titrating the dose and duration of Emprumapimod exposure can help identify a therapeutic window where the desired on-target effect is achieved with minimal cytotoxicity.
-
Advanced Cellular Models: Utilizing 3D cell cultures or organoids may provide a more physiologically relevant system to assess toxicity, as these models can better mimic the in vivo environment.[8]
Troubleshooting Guide: High Cytotoxicity Observed in this compound Experiments
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at concentrations expected to be non-toxic. | Off-target effects: Emprumapimod may be inhibiting other kinases crucial for cell survival at the tested concentration.[5] | 1. Confirm p38 MAPK Inhibition: Verify that the intended target is being inhibited at the effective concentration using a Western blot to check the phosphorylation status of a downstream target of p38 MAPK. 2. Use a structurally different p38 MAPK inhibitor: Compare the effects with another selective p38 MAPK inhibitor (e.g., SB203580, Losmapimod) to see if the cytotoxicity is specific to Emprumapimod's chemical structure.[9][10] 3. Perform a kinase panel screening: If resources allow, screen Emprumapimod against a broad panel of kinases to identify potential off-target interactions. |
| Oxidative Stress: The compound may be inducing the production of reactive oxygen species (ROS). | 1. Measure ROS levels: Use a fluorescent probe-based assay (e.g., DCFDA) to quantify intracellular ROS levels after treatment. 2. Co-administer an antioxidant: Test the effect of co-incubating the cells with an antioxidant such as N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.[7] | |
| Apoptosis Induction: The observed cell death may be due to programmed cell death. | 1. Perform an apoptosis assay: Use an Annexin V/Propidium Iodide staining assay followed by flow cytometry to quantify apoptotic and necrotic cells. 2. Measure caspase activity: Use a luminescent or fluorescent assay to measure the activity of key executioner caspases (e.g., Caspase-3/7). 3. Co-administer a pan-caspase inhibitor: Determine if a broad-spectrum caspase inhibitor can block the observed cytotoxicity. | |
| Solvent/Vehicle Toxicity: The solvent used to dissolve this compound may be contributing to cell death. | 1. Test vehicle controls: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. 2. Explore alternative formulations: Investigate different, less toxic solvents or formulation strategies to dissolve the compound.[6][11] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFDA to detect intracellular ROS.
Materials:
-
This compound
-
Cell line of interest
-
Black, clear-bottom 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with different concentrations of this compound as described in Protocol 1. Include a positive control for ROS induction.
-
Probe Loading: Towards the end of the treatment period, remove the medium and incubate the cells with H2DCFDA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with PBS to remove excess probe.
-
Data Acquisition: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls.
Visualizations
Caption: p38 MAPK Signaling Cascade and Inhibition by Emprumapimod.
Caption: A workflow for troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Emprumapimod - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. benchchem.com [benchchem.com]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. abmole.com [abmole.com]
- 11. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Emprumapimod hydrochloride stability issues in long-term storage
Disclaimer: This document provides a technical guide for researchers, scientists, and drug development professionals on assessing the stability of Emprumapimod hydrochloride. Currently, specific long-term stability data and established degradation pathways for this compound are not extensively available in public literature. The information and protocols provided herein are based on general principles of pharmaceutical stability testing, regulatory guidelines from the International Council for Harmonisation (ICH), and known chemical liabilities of similar molecular structures. It is intended to serve as a comprehensive framework for establishing the stability profile of this compound.
Troubleshooting Guides
This section provides practical guidance and experimental protocols for investigating potential stability issues with this compound during long-term storage and experimental use.
Issue: Observed Loss of Potency or Physical Changes in Stored this compound
Researchers may encounter a decrease in the expected biological activity of this compound or notice changes in its physical appearance (e.g., color change, clumping) over time. These observations may indicate chemical degradation. The following troubleshooting guide outlines a systematic approach to investigate and mitigate these issues.
Inconsistent results with Emprumapimod hydrochloride what to check
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Emprumapimod (B10857855) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Emprumapimod hydrochloride and what is its mechanism of action?
This compound (also known as PF-07265803 hydrochloride) is a potent, orally active, and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[4][5] By inhibiting p38α MAPK, Emprumapimod blocks the phosphorylation of downstream targets, which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4]
Q2: What are the common research applications for this compound?
This compound has been investigated for its therapeutic potential in conditions characterized by inflammation and p38 MAPK pathway dysregulation.[4] Primary research areas include dilated cardiomyopathy and acute inflammatory pain.[1][2] It has also been studied in the context of multiple myeloma.[1][6]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the following value has been reported:
| Cell Line | Assay Condition | IC50 Value |
| RPMI-8226 | LPS-induced IL-6 production | 100 pM[1][3] |
Q4: Has the clinical development of Emprumapimod been discontinued?
Yes, public information indicates that the clinical development of Emprumapimod (also referred to as ARRY-371797 and PF-07265803) for lamin A/C-related dilated cardiomyopathy was discontinued.[7][8]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in cell-based assays can arise from a variety of factors. This guide provides a structured approach to troubleshooting when working with this compound.
Q5: My results with this compound are variable between experiments. What should I check first?
Variability in experimental results is a common challenge. A systematic check of your experimental setup is the best first step.
-
Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[9][10] Cell confluence at the time of treatment should also be consistent.
-
Reagent Preparation and Storage: Confirm that this compound is properly dissolved and stored according to the manufacturer's instructions.[3] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
-
Assay Protocol Consistency: Review your protocol for any potential variations in incubation times, reagent concentrations, or procedural steps.[11] Even minor deviations can lead to significant differences in results.
Q6: I am not observing the expected inhibitory effect of this compound on p38 MAPK phosphorylation. What could be the reason?
If you are not seeing the expected downstream effects, it is crucial to verify the inhibition of the primary target.
-
Stimulation of the p38 MAPK Pathway: Ensure that the p38 MAPK pathway is robustly activated in your experimental system. The choice of stimulus (e.g., LPS, TNF-α, UV radiation, osmotic shock) and its concentration are critical.[5][12]
-
Treatment Time and Concentration: The timing and concentration of this compound treatment are crucial. Refer to published data and consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and stimulus.
-
Antibody Quality for Western Blotting: If using Western blotting to detect phosphorylated p38 (p-p38), validate the specificity and sensitivity of your primary antibody.
Q7: The potency (IC50) of this compound in my assay is different from the published values. Why might this be?
Discrepancies in IC50 values can be attributed to several factors:
-
Cell Type Specificity: The cellular context, including the expression levels of p38 MAPK isoforms and downstream effectors, can influence inhibitor potency.[5]
-
Assay-Specific Parameters: The specific assay used to measure the endpoint (e.g., ELISA for cytokine production, Western blot for protein phosphorylation) can have different sensitivities and dynamic ranges.
-
Experimental Conditions: Factors such as serum concentration in the cell culture medium can affect the bioavailability of the compound.
Q8: I am observing unexpected off-target effects or cytotoxicity. What should I do?
While Emprumapimod is a selective p38α MAPK inhibitor, high concentrations or prolonged exposure can potentially lead to off-target effects or cytotoxicity.
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range at which this compound is not cytotoxic to your cells.
-
Use Appropriate Controls: Include vehicle-only controls (e.g., DMSO) to distinguish the effects of the compound from those of the solvent.
-
Consider Alternative p38 MAPK Inhibitors: If off-target effects are suspected and cannot be mitigated, consider using other selective p38 MAPK inhibitors to confirm that the observed phenotype is due to p38 inhibition.
Experimental Protocols
1. Western Blot for Phosphorylated p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK (p-p38) in cell lysates by Western blotting.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the p38 MAPK pathway activator (e.g., LPS, TNF-α) and incubate for the predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. IL-6 ELISA
This protocol outlines the measurement of IL-6 production in cell culture supernatants.
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound followed by stimulation with an appropriate agonist (e.g., LPS).
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-6 ELISA kit being used. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-6 based on a standard curve.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of Emprumapimod.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Logical relationships between potential causes and observed issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Emprumapimod (PF-07265803) | p38 MAPK | 765914-60-1 | Invivochem [invivochem.com]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Emprumapimod - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. Pfizer’s discontinuation of emprumapimod leaves an unmet need | The Pharmaletter [thepharmaletter.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. m.youtube.com [m.youtube.com]
- 12. GENETIC INHIBITION OF P38 MAP KINASE ACTIVITY IN CARTILAGE REDUCES LIMB LENGTH AND WORSENS OSTEOARTHRITIS IN ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Emprumapimod hydrochloride protocol for different cell types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Emprumapimod hydrochloride protocols for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] By binding to the ATP-binding pocket of p38α MAPK, it prevents the phosphorylation of downstream targets. This inhibition modulates cellular responses to stress and inflammation, primarily by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2]
Q2: What is a good starting concentration for this compound in a new cell line?
A good starting point is to perform a dose-response experiment. Based on published data for Emprumapimod and other p38 MAPK inhibitors, a concentration range of 1 nM to 10 µM is recommended for initial testing. For Emprumapimod specifically, an IC50 value of 100 pM has been reported for the inhibition of LPS-induced IL-6 production in RPMI-8226 cells.[1][3] However, the optimal concentration is highly cell-type dependent.
Q3: How long should I incubate my cells with this compound?
The incubation time will depend on the specific assay. For signaling studies looking at the inhibition of p38 phosphorylation, a short pre-incubation period of 1-2 hours is typically sufficient. For functional assays, such as measuring cytokine production or cell viability, longer incubation times of 24 to 72 hours are common.
Q4: Is this compound cytotoxic?
Like many kinase inhibitors, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the cytotoxic profile of the compound in your specific cell type using a cell viability assay. For other p38 MAPK inhibitors like SB203580 and SB202190, cytotoxicity has been observed at concentrations of 25 µM and higher in MDA-MB-231 cells.
Q5: Can I use this compound in primary cells?
Yes, but primary cells can be more sensitive than immortalized cell lines. It is advisable to start with a lower concentration range and carefully optimize the conditions. The health and density of the primary cells are critical for obtaining reliable results.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Regularly check for mycoplasma contamination, which can alter cellular responses.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
Issue 2: No or low inhibition of p38 MAPK phosphorylation observed in Western Blot.
-
Possible Cause: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type.
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: Increase the pre-incubation time with the inhibitor before stimulating the cells. A time course experiment (e.g., 30 min, 1h, 2h) can help determine the optimal pre-incubation period.
-
-
Possible Cause: Issues with antibody or protein detection.
-
Solution: Use a validated phospho-specific p38 MAPK antibody. Ensure that phosphatase inhibitors are included in your lysis buffer. Run a positive control (e.g., cells treated with a known p38 MAPK activator like anisomycin) to confirm that the antibody and detection system are working correctly.
-
Issue 3: Unexpected off-target effects or cellular responses.
-
Possible Cause: Activation of compensatory signaling pathways.
-
Solution: Inhibition of the p38 MAPK pathway can sometimes lead to the activation of other signaling pathways, such as the ERK/MEK or JNK pathways. Analyze the activation status of these parallel pathways via Western blot to investigate potential compensatory mechanisms.
-
-
Possible Cause: Cell type-specific responses.
-
Solution: The cellular context is critical. The effects of p38 MAPK inhibition can vary significantly between different cell types. It is important to characterize the response in your specific cell model.
-
Data Presentation
Table 1: IC50 Values of this compound and Other p38 MAPK Inhibitors in Different Cell Lines.
| Inhibitor | Cell Line | Assay | IC50 |
| Emprumapimod (ARRY-797) | RPMI-8226 | LPS-induced IL-6 production | 100 pM |
| SB202190 | MDA-MB-231 | Cell Viability (MTT) | 46.6 µM |
| SB203580 | MDA-MB-231 | Cell Viability (MTT) | 85.1 µM |
| SB202190 | p38α (in vitro kinase assay) | Kinase Activity | 50 nM |
| SB202190 | p38β (in vitro kinase assay) | Kinase Activity | 100 nM |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression model.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL lipopolysaccharide (LPS) or 10 µg/mL anisomycin) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per well on an SDS-PAGE gel. Separate the proteins and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the bands using an ECL detection reagent.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
Protocol 3: Cytokine (ELISA) Assay
-
Cell Treatment: Seed cells in a 24-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with an appropriate stimulus (e.g., LPS) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the cytokine of interest (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of Emprumapimod.
References
Validation & Comparative
A Comparative Analysis of Emprumapimod Hydrochloride and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases.[1] Inhibition of p38 MAPK, particularly the α-isoform, has been a major focus of drug development efforts for inflammatory conditions and other diseases. This guide provides a comparative overview of Emprumapimod hydrochloride (also known as ARRY-797 or PF-07265803) and other notable p38 MAPK inhibitors that have been evaluated in preclinical and clinical studies.
Overview of p38 MAPK Signaling
The p38 MAPK pathway is a three-tiered kinase cascade activated by various extracellular stimuli, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] The pathway's central role in inflammation has made its inhibition a promising strategy for treating chronic inflammatory diseases.[2]
Figure 1: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.
This compound: A Profile
This compound is a potent and selective oral inhibitor of p38α MAPK.[3] It has demonstrated unique properties, including high selectivity and exceptional potency in whole blood assays, along with a favorable pharmacokinetic profile.[3] Initially investigated for inflammatory diseases, its clinical development has primarily focused on a rare genetic heart condition, LMNA-related dilated cardiomyopathy (DCM).[4][5]
Comparative Performance Data
A direct head-to-head comparison of Emprumapimod with other p38 MAPK inhibitors in the same experimental settings is limited in publicly available literature. However, by compiling data from various sources, a comparative overview of their potency and selectivity can be constructed. It is crucial to note that variations in assay conditions can influence the results.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activities (IC50) of Emprumapimod and other p38 MAPK inhibitors against different p38 isoforms.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Selectivity for p38α vs p38β | Reference(s) |
| Emprumapimod (ARRY-797) | Highly potent (specific value not publicly available) | - | Selective for p38α | [3] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | ~0.6x | [6] |
| VX-702 | ~4-20 (in platelets) | - (14-fold less potent than for p38α) | 14x | [7] |
| Losmapimod | - | - | Selective for p38α/β | [8] |
| Dilmapimod (SB-681323) | - | - | Selective p38 MAPK inhibitor | [4] |
Cellular Potency: Inhibition of Cytokine Production
The ability of p38 MAPK inhibitors to suppress the production of inflammatory cytokines in cellular assays is a key measure of their potential therapeutic efficacy.
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | IC50 | Reference(s) |
| Emprumapimod (ARRY-797) | RPMI-8226 cells | LPS | IL-6 | 100 pM | Not publicly available |
| Ralimetinib (LY2228820) | Murine peritoneal macrophages | LPS | TNF-α | 5.2 nM | [9] |
| VX-702 | - | - | IL-6, IL-1β, TNF-α | 59, 122, 99 ng/mL | [7] |
Clinical Trial Outcomes: A Comparative Summary
Despite promising preclinical data, the clinical development of many p38 MAPK inhibitors for inflammatory diseases has been challenging, with many failing to demonstrate significant efficacy.
| Inhibitor | Indication(s) Studied | Phase of Development | Key Outcomes | Reference(s) |
| Emprumapimod (ARRY-797) | LMNA-related Dilated Cardiomyopathy | Phase 2 | Showed improvements in 6-minute walk test and reductions in NT-proBNP. | [3][5] |
| Ralimetinib (LY2228820) | Advanced Cancers | Phase 1 | Demonstrated acceptable safety and tolerability; limited anti-tumor activity. | [6][10] |
| VX-702 | Rheumatoid Arthritis, Acute Coronary Syndrome | Phase 2 | Modest clinical efficacy and transient suppression of inflammatory biomarkers. | [5][11][12] |
| Losmapimod | Facioscapulohumeral Muscular Dystrophy (FSHD), Cardiovascular Disease | Phase 2/3 | Failed to meet primary endpoints in late-stage trials. | [13][14] |
| Dilmapimod (SB-681323) | Neuropathic Pain, COPD, ARDS | Phase 2 | Showed a statistically significant reduction in pain scores in a neuropathic pain trial; development discontinued (B1498344) for other indications. | [4][15][16][17][18] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative methodologies for key assays.
In Vitro p38α MAPK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of p38α.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant p38α MAPK.
Materials:
-
Recombinant active human p38α MAPK
-
Substrate (e.g., ATF-2)
-
ATP (including a radiolabeled or modified version for detection)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compound and positive control (e.g., SB203580)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in kinase assay buffer.
-
In a multi-well plate, add the diluted compounds.
-
Add the recombinant p38α MAPK to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF-2) and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the kinase activity. For example, with the ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.[13]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Figure 2: General Workflow for an In Vitro p38 MAPK Kinase Assay.
Cellular p38 MAPK Phosphorylation Assay
This assay measures the ability of a compound to inhibit the activation of p38 MAPK within a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of p38 MAPK at Thr180/Tyr182 in response to a stimulus.
Materials:
-
A suitable human cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1)
-
Cell culture medium
-
Stimulant (e.g., lipopolysaccharide - LPS)
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
Western blotting or ELISA reagents
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a defined period.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the p38 MAPK pathway.[19]
-
After incubation, wash the cells and then lyse them to extract total protein.
-
Quantify the levels of phosphorylated p38 MAPK and total p38 MAPK using Western blotting or a cell-based ELISA.[19]
-
The ratio of phosphorylated p38 to total p38 indicates the level of pathway activation and the inhibitory effect of the compound.
Whole Blood Assay for Cytokine Release
This ex vivo assay measures the effect of an inhibitor on cytokine production in a more physiologically relevant environment.
Objective: To assess the potency of a test compound in inhibiting LPS-induced cytokine (e.g., TNF-α, IL-6) release in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
ELISA kits for the cytokines of interest
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add various concentrations of the test compound or vehicle control to the diluted blood and pre-incubate.
-
Add LPS to stimulate cytokine production and incubate for several hours (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the samples to separate the plasma.
-
Measure the concentration of the desired cytokines in the plasma using specific ELISA kits.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration and determine the IC50 value.
Conclusion
The landscape of p38 MAPK inhibitors is marked by a history of potent preclinical candidates that have largely failed to translate into successful clinical therapies for inflammatory diseases, often due to a lack of efficacy or off-target toxicities.[20] this compound stands out for its high potency and selectivity, and its clinical development has pivoted to a specific genetic cardiovascular disease, where it has shown some promising early results.[3][5] The comparative data, while not always from direct head-to-head studies, underscores the ongoing challenge of developing p38 MAPK inhibitors with a favorable therapeutic index. The provided experimental protocols offer a framework for the rigorous and standardized evaluation of new chemical entities targeting this critical signaling pathway. Future success in this field will likely depend on a deeper understanding of the nuanced roles of different p38 MAPK isoforms and the development of inhibitors with improved selectivity and safety profiles.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Emprumapimod - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. Comparison of Adverse Event Profiles of Tumor Necrosis Factor-Alfa Inhibitors: Analysis of a Spontaneous Reporting Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Personalized care in dilated cardiomyopathy: Rationale and study design of the activeDCM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Variant Interpretation for Dilated Cardiomyopathy: Refinement of the American College of Medical Genetics and Genomics/ClinGen Guidelines for the DCM Precision Medicine Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DMD-Associated Dilated Cardiomyopathy - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Efficacy Analysis of Emprumapimod Hydrochloride and Losmapimod in Targeting the p38 MAPK Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of two notable p38 MAPK inhibitors: Emprumapimod hydrochloride and Losmapimod (B1675150). This document synthesizes available experimental data to highlight their respective potencies, therapeutic targets, and clinical outcomes.
Both this compound (formerly ARRY-371797/PF-07265803) and Losmapimod (GW856553) are small molecule inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade in cellular responses to stress and inflammation. While both compounds target this pathway, they exhibit differences in their selectivity and have been investigated for distinct therapeutic applications. This guide aims to provide a clear comparison of their efficacy based on available data.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of inflammatory cytokine production and cellular stress responses. It is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. There are four isoforms of p38 MAPK: α, β, γ, and δ. Emprumapimod is a potent and selective inhibitor of p38α MAPK.[1] Losmapimod, on the other hand, is a selective inhibitor of both p38α and p38β isoforms.[2]
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of Emprumapimod and Losmapimod has been determined through various kinase assays. This data provides a direct comparison of their inhibitory activity against the target p38 MAPK isoforms.
| Compound | Target(s) | Potency (IC50/pKi) | Assay Method | Reference |
| This compound | p38α MAPK | IC50 = 100 pM (for LPS-induced IL-6 production in RPMI-8226 cells) | Cellular Assay | [3] |
| Losmapimod | p38α MAPK | pKi = 8.1 | Ligand-displacement fluorescence polarization assay | [4] |
| p38β MAPK | pKi = 7.6 | Ligand-displacement fluorescence polarization assay | [4] |
Note: IC50 (half-maximal inhibitory concentration) and pKi (the negative logarithm of the inhibition constant) are measures of inhibitor potency. Lower IC50 and higher pKi values indicate greater potency. Direct comparison should be made with caution due to different assay methods.
Clinical Efficacy and Development Status
The clinical development of Emprumapimod and Losmapimod has focused on different disease areas, reflecting their perceived therapeutic potential.
This compound in Dilated Cardiomyopathy
Emprumapimod was investigated for the treatment of LMNA-related dilated cardiomyopathy (DCM), a rare genetic heart disorder. A Phase 2 trial and its long-term extension suggested that Emprumapimod was associated with an improved 6-minute walk test at 12 weeks, an effect that was maintained over 144 weeks.[5] However, the subsequent Phase 3 REALM-DCM trial was terminated early as it was deemed unlikely to demonstrate a clear treatment benefit.[5] Consequently, the development of Emprumapimod for this indication has been discontinued.[6]
Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD)
Losmapimod has been extensively studied as a potential treatment for Facioscapulohumeral Muscular Dystrophy (FSHD), a genetic muscle disorder characterized by the aberrant expression of the DUX4 gene. The rationale for its use in FSHD is based on preclinical findings that p38α/β inhibition reduces the expression of DUX4.
ReDUX4 (Phase 2b Trial): This trial, while not meeting its primary endpoint of reducing DUX4-driven gene expression, showed some encouraging results on secondary endpoints. Compared to placebo, Losmapimod was associated with potential improvements in muscle fat infiltration, reachable workspace (a measure of shoulder and arm function), and patient-reported outcomes.[1]
REACH (Phase 3 Trial): The pivotal Phase 3 REACH trial was designed to confirm the promising findings of the ReDUX4 study. However, Fulcrum Therapeutics announced that the REACH trial did not meet its primary endpoint, which was the absolute change from baseline in Reachable Workspace.[7] No significant benefits were observed in the secondary endpoints either. Following these results, the development of Losmapimod for FSHD has been suspended.
| Trial Name | Compound | Indication | Phase | Key Findings | Status | Reference |
| REALM-DCM | Emprumapimod | LMNA-related Dilated Cardiomyopathy | 3 | Terminated early due to unlikelihood of demonstrating clear benefit. | Discontinued | [5] |
| ReDUX4 | Losmapimod | Facioscapulohumeral Muscular Dystrophy | 2b | Did not meet primary endpoint of reducing DUX4 gene expression, but showed potential improvements in secondary functional and structural outcomes. | Completed | |
| REACH | Losmapimod | Facioscapulohumeral Muscular Dystrophy | 3 | Did not meet primary endpoint of improving Reachable Workspace. | Completed | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific p38 MAPK isoform.
Materials:
-
Recombinant p38α or p38β kinase
-
Substrate (e.g., ATF-2)
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction: In a multi-well plate, combine the p38 kinase, the test compound at various concentrations, the substrate, and ATP. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. neurologylive.com [neurologylive.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Emprumapimod - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validating Emprumapimod Hydrochloride Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of Emprumapimod hydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). We will explore experimental protocols and compare Emprumapimod with other p38 MAPK inhibitors, supported by experimental data.
This compound (also known as ARRY-797 or PF-07265803) is an orally active small molecule that selectively inhibits p38α MAPK.[1][2][3][4] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in inflammation, apoptosis, and cell cycle control.[1][5] Emprumapimod has been investigated for its therapeutic potential in conditions such as dilated cardiomyopathy and acute inflammatory pain.[1][3]
Mechanism of Action and Target Engagement Validation
This compound exerts its effect by binding to p38α MAPK and inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates, thereby modulating the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][4] Validating the engagement of Emprumapimod with p38α MAPK in a cellular context is essential to confirm its mechanism of action and to guide further development.
Several methods can be employed to validate target engagement, ranging from direct measurement of target binding to assessment of downstream functional consequences. This guide will focus on three key approaches:
-
Western Blotting for phosphorylated p38 MAPK.
-
Cellular Thermal Shift Assay (CETSA®) for direct target binding.
-
NanoBRET™ Target Engagement Assay for real-time target occupancy.
Comparative Analysis of p38 MAPK Inhibitors
A variety of small molecule inhibitors targeting p38 MAPK have been developed. This section provides a comparative summary of this compound and other notable inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target(s) | Cellular Assay | Cell Line | Stimulus | IC50 |
| Emprumapimod (ARRY-797) | p38α MAPK | IL-6 Production | RPMI-8226 | LPS | 100 pM[3][4] |
| Ralimetinib (LY2228820) | p38 MAPK | p38 Phosphorylation | U937 | LPS | 7 nM[6] |
| PH-797804 | p38α MAPK | IL-1β Production | Human Whole Blood | LPS | 26 nM[6] |
| VX-702 | p38α MAPK | TNF-α Production | Human PBMC | LPS | 19 nM |
| SB203580 | p38α/β MAPK | TNF-α Production | THP-1 | LPS | 300-500 nM[2] |
| SB202190 | p38α/β MAPK | IL-1 Production | Human Monocytes | LPS | 50 nM[7] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell type, stimulus, and readout used. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute robust target validation studies.
Western Blot for p38 MAPK Phosphorylation
This assay directly measures the ability of an inhibitor to block the phosphorylation of p38 MAPK, a key activation step in the signaling cascade.
Materials:
-
Cell line (e.g., HeLa, THP-1, or a relevant disease model)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
p38 MAPK activator (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes) to induce phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. The ratio of phospho-p38 to total p38 indicates the level of target inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blotting or ELISA reagents for p38 MAPK detection
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble p38 MAPK by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Emprumapimod indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of the inhibitor at a fixed temperature.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells in real-time.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-p38α MAPK fusion protein
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfection: Transfect cells with the NanoLuc®-p38α MAPK fusion vector and seed them into a multi-well plate.
-
Compound and Tracer Addition: Add a titration of this compound to the cells, followed by the NanoBRET™ Kinase Tracer at a predetermined concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor. Measure the donor (NanoLuc®) and acceptor (Tracer) signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by Emprumapimod will result in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.
Visualizing Key Concepts
To further clarify the experimental approaches and the underlying biological pathway, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p38 MAPK phosphorylation.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that provides crucial insights into its mechanism of action and potency. By employing a combination of techniques such as Western blotting for target phosphorylation, CETSA® for direct binding, and NanoBRET™ for real-time occupancy, researchers can build a comprehensive data package to support the development of this and other p38 MAPK inhibitors. The comparative data and detailed protocols in this guide serve as a valuable resource for designing and interpreting these critical experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) [mdpi.com]
- 7. huber.embl.de [huber.embl.de]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Emprumapimod Hydrochloride Treatment in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Emprumapimod hydrochloride on cardiomyocytes. This compound is an orally active and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] While direct RNA-sequencing (RNA-seq) data for this compound-treated cardiomyocytes is not yet publicly available, this guide synthesizes known effects of p38 MAPK inhibition on cardiomyocyte gene expression to provide a valuable comparative resource. The information presented here is based on studies utilizing other p38 MAPK inhibitors, such as SB203580, and serves as a predictive framework for understanding the potential transcriptomic impact of this compound.
Performance Comparison: p38 MAPK Inhibition vs. Control in Cardiomyocytes
The following table summarizes the expected differential gene expression in cardiomyocytes following treatment with a p38 MAPK inhibitor like this compound, compared to an untreated control group. These changes are inferred from studies on the role of the p38 MAPK pathway in cardiomyocyte biology.
| Gene Category | Gene Examples | Expected Change with p38 MAPK Inhibition | Rationale |
| Cell Cycle Regulators | Cyclin A, Cyclin B, cdc2 | Upregulation | p38 MAPK is a known negative regulator of cardiomyocyte proliferation. Its inhibition is expected to release this brake, promoting the expression of genes essential for mitosis.[5][6] |
| Fetal Gene Program | ANP, BNP | Slight to no significant change | While p38 inhibition can promote cell cycle re-entry, it is not strongly associated with a broad re-expression of the fetal gene program, suggesting a degree of specificity in its effects on cardiomyocyte differentiation state.[5] |
| Pro-inflammatory Cytokines | IL-6, TNF-α | Downregulation | p38 MAPK is a key mediator of inflammatory signaling pathways. Its inhibition is expected to reduce the expression of pro-inflammatory cytokines, which can be beneficial in conditions like dilated cardiomyopathy.[1][7] |
| Extracellular Matrix Remodeling | MMP-9 | Downregulation | The p38 MAPK pathway is implicated in cardiac fibrosis. Inhibition may lead to a decrease in the expression of matrix metalloproteinases involved in tissue remodeling.[8] |
| Calcium Handling | SERCA2 | Upregulation | p38 activation has been shown to reduce SERCA2 expression and activity. Therefore, its inhibition may lead to improved calcium handling in cardiomyocytes.[7] |
Experimental Protocols
To facilitate reproducible research, this section details a representative protocol for an RNA-seq analysis of p38 MAPK inhibitor-treated cardiomyocytes.
Cardiomyocyte Culture and Treatment
-
Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured under standard conditions. For hiPSC-CMs, differentiation is typically carried out for at least 30 days to achieve a more mature phenotype.[9]
-
Treatment: Cells are treated with a selective p38α MAPK inhibitor (e.g., this compound, SB203580) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours). The concentration of the inhibitor should be determined based on dose-response studies to ensure target engagement without significant cytotoxicity.
RNA Extraction and Library Preparation
-
RNA Isolation: Total RNA is extracted from the cardiomyocyte cultures using a TRIzol-based method or a commercial RNA isolation kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a Bioanalyzer or a similar instrument. Samples with high-quality RNA (RIN > 8) are selected for library preparation.
-
Library Preparation: RNA-seq libraries are prepared using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.
Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the appropriate reference genome (e.g., rat or human) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Differential gene expression between the inhibitor-treated and control groups is determined using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Gene ontology and pathway enrichment analysis (e.g., using GSEA or DAVID) are performed to identify the biological processes and signaling pathways affected by the treatment.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the RNA-seq analysis of this compound-treated cardiomyocytes.
Caption: p38 MAPK signaling pathway in cardiomyocytes and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK Pathway in the Heart: New Insights in Health and Disease | MDPI [mdpi.com]
- 8. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Cell RNA-Sequencing and Optical Electrophysiology of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveal Discordance Between Cardiac Subtype-Associated Gene Expression Patterns and Electrophysiological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Emprumapimod Hydrochloride: A Comparative Analysis of Efficacy in Primary Cells vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Emprumapimod hydrochloride and other p38 MAPK inhibitors in primary cells versus immortalized cell lines. While direct comparative data for this compound in primary cells is limited in publicly available literature, this guide leverages data from structurally and mechanistically similar p38 MAPK inhibitors to provide valuable insights for researchers.
Introduction to this compound
This compound (formerly ARRY-797) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). It has been investigated for its therapeutic potential in conditions such as dilated cardiomyopathy and acute inflammatory pain. Its primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, a key cascade involved in cellular responses to stress, inflammation, and apoptosis.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that translates extracellular signals into cellular responses. Activation of this pathway, typically by inflammatory cytokines and cellular stress, leads to the phosphorylation of a series of downstream kinases and transcription factors, ultimately regulating the expression of various genes involved in inflammation and cell survival.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Efficacy Data: Primary Cells vs. Cell Lines
A direct comparison of drug efficacy in primary cells versus immortalized cell lines is crucial for translational research. Primary cells, being derived directly from tissues, more closely mimic the physiological environment, whereas cell lines, due to immortalization and extensive passaging, can exhibit altered signaling pathways and drug responses.
This compound Efficacy Data (Cell Line)
The available data for this compound primarily focuses on the RPMI-8226 human multiple myeloma cell line.
| Compound | Cell Type | Assay | Endpoint | IC50 | Reference |
| This compound | RPMI-8226 (Cell Line) | LPS-induced IL-6 Production | IL-6 Inhibition | 100 pM | [1] |
Comparative Efficacy of p38 MAPK Inhibitors: Primary Cells vs. Cell Lines
To illustrate the potential differences in efficacy between primary cells and cell lines, data from other well-characterized p38 MAPK inhibitors are presented below.
| Compound | Cell Type | Assay | Endpoint | IC50 / Effect | Reference |
| Doramapimod (BIRB 796) | THP-1 (Cell Line) | LPS-stimulated TNF-α production | TNF-α Inhibition | EC50: 16-22 nM | [2] |
| Primary AML Cells | Ex vivo functional screen | Inhibition of cell survival | Varies by patient sample | [3] | |
| U87 (Glioblastoma Cell Line) | Cell Proliferation (CCK-8) | Growth Inhibition | 34.96 µM | [4] | |
| U251 (Glioblastoma Cell Line) | Cell Proliferation (CCK-8) | Growth Inhibition | 46.30 µM | [4] | |
| SB203580 | Primary Ovarian Cancer Cells | Carboplatin co-treatment | Viable cell number | Increased viable cells | [3] |
| A2780cp (Ovarian Cancer Cell Line) | Carboplatin co-treatment | Resistance | Increased resistance to carboplatin | [3] | |
| Primary Mouse T Cells | CD3/CD28 ligation | IL-2, IL-4, IFN-γ production | Inhibition of cytokine production | [5] | |
| Jurkat (T-cell Leukemia Line) | IL-1β stimulation | SRP72 phosphorylation | Reduction of phosphorylation | [6] | |
| SB202190 | MDA-MB-231 (Breast Cancer Cell Line) | Cell Proliferation (MTT) | Growth Inhibition | 46.6 µM | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of p38 MAPK inhibitors.
Inhibition of LPS-induced IL-6 Production in RPMI-8226 Cells
This assay is used to determine the potency of a compound in inhibiting the production of the pro-inflammatory cytokine IL-6 in a human multiple myeloma cell line.
Caption: Workflow for an in vitro IL-6 inhibition assay.
Methodology:
-
Cell Culture: RPMI-8226 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of this compound or other test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce IL-6 production.
-
Incubation: The plates are incubated for 24 hours.
-
ELISA: The concentration of IL-6 in the cell culture supernatant is quantified using a commercially available IL-6 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-6 inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells (e.g., MDA-MB-231, U87, U251) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the p38 MAPK inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for growth inhibition is determined.
Conclusion
The available data demonstrates that this compound is a potent inhibitor of p38α MAPK in the RPMI-8226 cell line. Comparative analysis of other p38 MAPK inhibitors highlights the critical importance of evaluating drug efficacy in both primary cells and cell lines. As observed with inhibitors like Doramapimod and SB203580, responses can vary significantly between immortalized cancer cell lines and primary cells derived from patients or healthy tissues. These differences underscore the necessity of utilizing more physiologically relevant models, such as primary cells, early in the drug discovery process to enhance the predictive validity of preclinical findings and improve the translation of these findings to the clinical setting. Future studies directly comparing the effects of this compound in primary cells, particularly primary cardiomyocytes and immune cells, with its effects in relevant cell lines would provide a more complete understanding of its therapeutic potential.
References
- 1. FGF1/p38 MAP kinase inhibitor therapy induces cardiomyocyte mitosis, reduces scarring, and rescues function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Inhibition of p38 MAPK by SB203580 Increases Resistance to Carboplatin in A2780cp Cells and Promotes Growth in Primary Ovarian Cancer Cells [mdpi.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinase mediates signal integration of TCR/CD28 costimulation in primary murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAPK Pathway ERK1/2 or p38 Prevent the IL-1β-induced Up-regulation of SRP72 Autoantigen in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Emprumapimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for Emprumapimod hydrochloride (also known as ARRY-797 and PF-07265803), a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The product's performance is objectively compared with other alternative p38 MAPK inhibitors, supported by experimental data to inform researchers in the fields of inflammation, oncology, and cardiology.
Introduction to this compound and the p38 MAPK Pathway
This compound is an orally active small molecule inhibitor targeting the α-isoform of p38 MAPK.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress.[4] As illustrated in the signaling pathway diagram below, activation of this pathway leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are implicated in a variety of diseases. Consequently, inhibitors of p38 MAPK, like Emprumapimod, have been investigated for their therapeutic potential in inflammatory diseases, cancer, and cardiovascular conditions.[1][2][3]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative in vitro and in vivo data for this compound and a selection of other notable p38 MAPK inhibitors.
In Vitro Potency and Selectivity
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 | p38δ IC50 | Cellular IC50 (LPS-induced IL-6) | Reference(s) |
| Emprumapimod HCl | <5 | - | - | - | 0.1 (RPMI-8226 cells) | [5] |
| Pamapimod | 14 | 480 | No Activity | No Activity | 60 (HSP27 phosphorylation) | [6][7] |
| SB 203580 | 50 | 500 | - | - | 300-500 (TNF-α, THP-1 cells) | [8] |
| BMS-582949 | 13 | >2000-fold selective for p38α | - | - | 50 (TNF-α, hPBMCs) | [8] |
| TAK-715 | 7.1 | 28-fold selective for p38α over p38β | - | - | - | [8] |
In Vivo Efficacy
| Inhibitor | Animal Model | Key Efficacy Readouts | Reference(s) |
| Emprumapimod HCl | RPMI-8226 Multiple Myeloma Xenograft (SCID mice) | 91% inhibition of IL-6, 95% inhibition of TNF-α, 72% tumor growth inhibition (30 mg/kg, p.o.) | [1][2] |
| LmnaH222P/H222P Mouse Model of Dilated Cardiomyopathy | Prevention of left ventricular dilatation and deterioration of fractional shortening (30 mg/kg, p.o., twice daily for 4 weeks) | [1][2] | |
| Pamapimod | Murine Collagen-Induced Arthritis | Reduced clinical signs of inflammation and bone loss (≥50 mg/kg) | [7] |
| SB 203580 | ApoE-/- Mouse Model of Atherosclerosis | 51% reduction in atheromatous lesion size (4 months treatment) | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro p38 Kinase Inhibition Assay (General Protocol)
This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK isoforms.
-
Reagents and Materials : Recombinant human p38 kinases (α, β, γ, δ), kinase substrate (e.g., ATF-2), ATP (radiolabeled or for use with a detection system), kinase assay buffer, test inhibitor, and a suitable detection system (e.g., ADP-Glo™).
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the test inhibitor or DMSO (vehicle control) to the kinase buffer.
-
Add the recombinant p38 kinase to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
-
Data Analysis : Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for LPS-Induced Cytokine Production in RPMI-8226 Cells
This cell-based assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
-
Cell Culture : Culture RPMI-8226 human multiple myeloma cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[10][11]
-
Procedure :
-
Plate the RPMI-8226 cells in a multi-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified duration.
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce cytokine production.[10]
-
Incubate the cells for a period sufficient to allow for cytokine synthesis and secretion (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification : Measure the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[12]
-
Data Analysis : Calculate the percentage of inhibition of IL-6 production for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from a dose-response curve.
In Vivo RPMI-8226 Multiple Myeloma Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a setting that mimics human multiple myeloma.
-
Animal Model : Use severe combined immunodeficient (SCID) mice, which lack functional T and B cells, to prevent rejection of the human tumor cells.[9][13][14]
-
Tumor Cell Implantation :
-
Treatment :
-
Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[13]
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally (p.o.) according to the desired dosing schedule.
-
-
Efficacy Evaluation :
-
Measure tumor volume regularly using calipers.
-
At the end of the study, collect blood samples to measure circulating levels of human IL-6 and TNF-α by ELISA.
-
Calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.
-
In Vivo LmnaH222P/H222P Mouse Model of Dilated Cardiomyopathy
This genetically engineered mouse model recapitulates key features of human dilated cardiomyopathy caused by mutations in the LMNA gene.[15][16][17]
-
Animal Model : Utilize homozygous LmnaH222P/H222P knock-in mice, which develop progressive left ventricular dilation and cardiac dysfunction.[15][16]
-
Treatment :
-
Begin treatment at a specified age (e.g., 16 weeks) before or at the onset of significant cardiac pathology.
-
Administer this compound (e.g., 30 mg/kg) or placebo orally, for example, twice daily for a defined period (e.g., 4 weeks).
-
-
Efficacy Evaluation :
-
Perform serial echocardiography to assess cardiac function and dimensions, including left ventricular end-diastolic diameter (LVEDD), left ventricular end-systolic diameter (LVESD), and fractional shortening (FS).[16]
-
At the end of the study, perform histological analysis of the heart tissue to evaluate fibrosis and cellular morphology.
-
-
Data Analysis : Compare the changes in cardiac parameters between the Emprumapimod-treated and placebo groups to determine the therapeutic effect.
Mandatory Visualization
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of a p38 MAPK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An in vivo model of human multidrug-resistant multiple myeloma in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Protocol for cytoskeleton staining of the semi-adherent multiple myeloma cell line RPMI 8226 by immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IAPs and RIPK1 mediate LPS-induced cytokine production in healthy subjects and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. An in vivo model of human multidrug-resistant multiple myeloma in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse model carrying H222P-Lmna mutation develops muscular dystrophy and dilated cardiomyopathy similar to human striated muscle laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. [PDF] Mouse model carrying H222P-Lmna mutation develops muscular dystrophy and dilated cardiomyopathy similar to human striated muscle laminopathies. | Semantic Scholar [semanticscholar.org]
Validating the On-Target Effects of Emprumapimod Hydrochloride Through p38α Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic effects of Emprumapimod hydrochloride, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor. By comparing its performance with both genetic knockdown of p38α and other p38 MAPK inhibitors, researchers can rigorously confirm its on-target activity and elucidate its mechanism of action. This compound has shown potential in preclinical studies for conditions such as dilated cardiomyopathy and acute inflammatory pain.[1]
Introduction to Emprumapimod and the p38α Signaling Pathway
This compound is an orally active and highly selective inhibitor of p38α MAPK.[1] The p38 MAPK family, consisting of α, β, γ, and δ isoforms, are key players in cellular responses to inflammatory cytokines and environmental stress.[2][3] The p38α isoform, in particular, is a central regulator of inflammatory responses.[3] The signaling cascade is typically initiated by upstream kinases (MAP3Ks and MAP2Ks) that phosphorylate and activate p38α. Activated p38α then phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors, leading to the modulation of inflammatory gene expression.
To definitively attribute the pharmacological effects of Emprumapimod to its inhibition of p38α, a gene knockdown approach provides the most specific validation. By using techniques such as small interfering RNA (siRNA) to silence the gene encoding p38α (MAPK14), researchers can compare the cellular phenotype to that observed with Emprumapimod treatment. A convergence of outcomes between genetic knockdown and pharmacological inhibition strongly indicates on-target drug activity.
Comparative Analysis of p38α Inhibitors
A variety of small molecule inhibitors targeting p38α have been developed. This table provides a comparative overview of this compound and other notable p38α inhibitors.
| Inhibitor | Target(s) | IC50 (p38α) | Key Characteristics |
| This compound | p38α | ~0.1 nM | Highly potent and selective, orally active. [4] |
| SB203580 | p38α/β | ~50 nM | Widely used tool compound, also inhibits other kinases.[5] |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | ~38 nM | Binds to an allosteric site, resulting in a slow off-rate. |
| Losmapimod | p38α/β | - | Advanced to clinical trials with mixed results.[6] |
| AMG-548 | p38α | ~0.5 nM | Potent and selective, but clinical development was halted.[7] |
Experimental Validation of Emprumapimod Effects via p38α Knockdown
The following experimental workflow is proposed to validate that the effects of this compound are mediated through the inhibition of p38α.
Experimental Workflow Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm Emprumapimod Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the mechanism of action of Emprumapimod hydrochloride as a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. By employing a multi-faceted approach, researchers can build a robust body of evidence to unequivocally confirm its target engagement and downstream functional effects.
Introduction to this compound and the p38 MAPK Pathway
This compound (formerly ARRY-797) is a potent and selective, orally active inhibitor of p38α MAPK.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a key therapeutic target for inflammatory diseases.[1] Validating the specific mechanism of a targeted inhibitor like Emprumapimod requires a suite of orthogonal assays to provide independent lines of evidence, from direct target binding to cellular and in vivo functional consequences.
Comparative Analysis of Orthogonal Methods
A multi-assay approach is crucial for rigorously confirming the mechanism of action of a kinase inhibitor. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to confirm target engagement in a physiological context, and functional assays to measure the impact on downstream signaling and pathophysiology.
Data Presentation: Quantitative Comparison of Orthogonal Assays
The following table summarizes quantitative data from various orthogonal methods used to characterize this compound and other representative p38 MAPK inhibitors.
| Assay Type | Method | Parameter | Emprumapimod (ARRY-797) | Other p38 Inhibitors (for comparison) | Reference |
| Biochemical Assay | In Vitro Kinase Assay | p38α IC50 | <5 nM | SB203580: ~50-100 nM | [4] |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Tagg Shift (p38) | Data not available | SB239063: +7.4°C (10 µM) | N/A |
| Isothermal Dose-Response IC50 | Data not available | SB239063: 1.27 µM (at 50°C) | N/A | ||
| Cellular Functional Assay | LPS-induced IL-6 Release (RPMI-8226 cells) | IC50 | 100 pM | N/A | [1] |
| LPS-induced TNF-α Release (Human Whole Blood) | % Inhibition | Up to 100% | SB239063: EC50 ~0.3 µM | [4][5] | |
| LPS-induced PGE2 Release (Human Whole Blood) | % Inhibition | 70-95% | N/A | [4] | |
| In Vivo Functional Assay | Murine Xenograft Model (RPMI-8226) | Inhibition of p38 phosphorylation | Yes (30 mg/kg) | N/A | [1] |
| Inhibition of IL-6 expression | 91% (30 mg/kg) | N/A | [1] | ||
| Inhibition of TNF-α expression | 95% (30 mg/kg) | N/A | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes involved in confirming Emprumapimod's mechanism of action, the following diagrams illustrate the p38 MAPK signaling pathway and the workflows of key orthogonal assays.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflows for key orthogonal methods to confirm p38 MAPK inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro p38α Kinase Assay
This assay directly measures the enzymatic activity of p38α and the inhibitory potential of Emprumapimod.
-
Materials:
-
Recombinant active human p38α MAPK.
-
ATF2 (recombinant protein) as a substrate.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP.
-
This compound.
-
ADP-Glo™ Kinase Assay kit.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of recombinant p38α enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader, and IC50 values are calculated from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of Emprumapimod to p38 MAPK in intact cells by measuring changes in the thermal stability of the target protein.
-
Materials:
-
Cell line expressing p38 MAPK (e.g., THP-1).
-
This compound.
-
PBS and lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes and a thermal cycler.
-
Antibodies for Western blotting: anti-p38 MAPK.
-
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the supernatant by Western blotting using an antibody against p38 MAPK.
-
Quantify the band intensities to determine the melting curve and the thermal shift (Tagg) induced by Emprumapimod.
-
For isothermal dose-response, heat all samples at a single, optimized temperature while varying the concentration of Emprumapimod to determine the IC50 of target engagement.
-
Western Blot for Phospho-p38 MAPK
This assay determines the ability of Emprumapimod to inhibit the activation of p38 MAPK in a cellular context.
-
Materials:
-
Cell line of interest (e.g., HeLa, THP-1).
-
Stimulus (e.g., Anisomycin, LPS).
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.
-
HRP-conjugated secondary antibody.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.
-
LPS-Induced Cytokine Release Assay
This functional assay measures the downstream consequence of p38 MAPK inhibition on the production of pro-inflammatory cytokines.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RPMI-8226).
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Isolate PBMCs or culture the chosen cell line.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of cytokine release.
-
Global Phosphoproteomics
This unbiased, large-scale approach identifies global changes in protein phosphorylation following p38 MAPK inhibition, providing a broad view of the inhibitor's cellular effects.
-
Materials:
-
Cell line of interest.
-
This compound and a p38 activator.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Materials for protein digestion (trypsin), phosphopeptide enrichment (e.g., TiO2), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Procedure:
-
Treat cells with this compound or vehicle, followed by stimulation to activate the p38 pathway.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Identify and quantify the changes in the abundance of thousands of phosphosites in response to p38 inhibition.
-
Bioinformatic analysis can then reveal the specific signaling pathways and cellular processes affected by Emprumapimod. For example, phosphoproteomic studies on p38 inhibitors have identified changes in the phosphorylation of proteins involved in ERK signaling and cell adhesion, such as ERK1/2 and α-catenin.[6]
-
Logical Relationships of Orthogonal Methods
The combination of these orthogonal methods provides a comprehensive validation of Emprumapimod's mechanism of action, with each assay building upon the evidence provided by the others.
Caption: Logical flow of evidence from orthogonal assays to confirm the mechanism of action.
By systematically applying these diverse experimental approaches, researchers can confidently and comprehensively validate the mechanism of action of this compound as a selective p38α MAPK inhibitor, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Array Presents Data from Cardiovascular Trial with ARRY-797 at the European Society of Cardiology Congress [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Emprumapimod Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling and disposing of chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Emprumapimod hydrochloride, a selective p38α MAPK inhibitor used in research. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to proper disposal protocols for non-hazardous chemical waste is essential to maintain a safe laboratory environment and to comply with local regulations.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value |
| Synonyms | PF-07265803 (hydrochloride) |
| Formula | C₂₄H₃₀ClF₂N₅O₃ |
| Molecular Weight | 509.98 g/mol |
| Appearance | Crystalline solid |
| Storage | Recommended storage at 4°C, sealed and away from moisture. For solutions, -80°C for 6 months or -20°C for 1 month. |
| Hazard Classification | Not a hazardous substance or mixture.[1] |
Disposal Procedures
The disposal of this compound should be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] The following procedures are based on general best practices for non-hazardous laboratory chemical waste.
Step 1: Waste Identification and Segregation
Before disposal, it is crucial to confirm that the waste contains only this compound and is not mixed with any hazardous substances. If the compound has been used in experiments with hazardous materials, the resulting mixture must be treated as hazardous waste. Always segregate non-hazardous waste from hazardous waste to prevent cross-contamination and ensure proper disposal pathways.[2]
Step 2: Disposal of Solid this compound
For pure, unused, or uncontaminated solid this compound:
-
Small Quantities: Small amounts of solid, non-hazardous chemicals may often be disposed of in the regular laboratory trash that is sent to a sanitary landfill.[3] However, it is critical to first consult and comply with your institution's specific policies and local regulations.
-
Packaging: Ensure the solid waste is in a securely sealed container to prevent dust formation.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents ("this compound").
Step 3: Disposal of Solutions Containing this compound
For solutions of this compound, the disposal method depends on the solvent and concentration.
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous solvent, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[4] This is generally acceptable for small quantities and low concentrations. Always check with your institution's Environmental Health and Safety (EHS) office and local wastewater regulations before proceeding.
-
Organic Solvents: If the solvent is hazardous (e.g., flammable, toxic), the entire solution must be treated as hazardous chemical waste. Collect the waste in a properly labeled, sealed, and compatible waste container for pickup by your institution's hazardous waste management service.
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent).
-
Rinsate Disposal: The rinsate should be disposed of in the same manner as the chemical solution itself.
-
Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policies.[5] Before disposal, deface or remove the original label to prevent confusion.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb the solution with an inert material such as vermiculite, dry sand, or earth.
-
Cleanup: Place the contained material into a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Ventilation: Ensure the area is well-ventilated.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Emprumapimod hydrochloride
Essential Safety and Handling Guide for Emprumapimod Hydrochloride
This guide provides crucial safety protocols and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from receipt to disposal.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed.[1] Full personal protective equipment is recommended to minimize exposure during handling, especially in case of accidental release.[1]
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. For spill response, a protective gown may be necessary.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. For spill cleanup or when generating dust/aerosols, a NIOSH-certified respirator may be required.[2][3] | To prevent inhalation of dust or aerosols.[1] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for laboratory safety and environmental protection.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect packages for any signs of damage or leakage.[3] Handle damaged containers using appropriate PPE.[3]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][4] The recommended storage temperature is 4°C, sealed and protected from moisture and direct sunlight.[1][5] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container.[1][5]
Handling Procedures
-
Preparation: Work in a designated area, preferably in a chemical fume hood or a well-ventilated space, to avoid the formation and inhalation of dust and aerosols.[1][4]
-
Donning PPE: Before handling, put on the required personal protective equipment as specified in the table above.
-
Weighing and Aliquoting: Handle the solid form carefully to avoid generating dust. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly. Clean the work area and any equipment used.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain Spill: Use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill.[1] Avoid generating dust.
-
Clean-Up:
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
Disposal Plan
-
Waste Chemical: Dispose of unused this compound through a licensed professional waste disposal service.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Environmental Precaution: Prevent the product from entering drains or water courses.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
